Technical Documentation Center

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
  • CAS: 1354454-95-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Chloro-7-azaindole

Executive Summary 4-Chloro-7-azaindole (CAS 55052-28-3) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, materials science, and agrochemical development[1]. As a bioisostere of both indo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-7-azaindole (CAS 55052-28-3) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, materials science, and agrochemical development[1]. As a bioisostere of both indole and purine, the 7-azaindole core presents a unique bidentate hydrogen-bonding motif—acting simultaneously as a hydrogen bond donor (N1-H) and acceptor (N7). This specific electronic arrangement is highly prized for anchoring small molecules into the ATP-binding hinge region of kinases[1].

The strategic addition of a chlorine atom at the C4 position fundamentally alters the electronic landscape of the ring system, transforming it into a versatile electrophilic vector for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2]. This technical guide provides an authoritative analysis of the compound's physicochemical properties, structural causality, and field-validated experimental protocols.

Core Physicochemical Parameters

Understanding the macroscopic properties of 4-chloro-7-azaindole is critical for optimizing reaction conditions, purification strategies, and downstream formulation. The quantitative data is summarized below:

PropertyValueCausality & Scientific Significance
CAS Number 55052-28-3Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₅ClN₂Defines the halogenated heterocyclic core[1].
Molecular Weight 152.58 g/mol Low MW leaves an ample "budget" for extensive derivatization while adhering to Lipinski's Rule of 5.
Melting Point 176 – 181 °CHigh melting point indicates strong intermolecular hydrogen bonding (N1-H to N7) in the solid crystalline state[1][3].
Density ~1.42 g/cm³Standard density profile for halogenated planar heterocycles[3][4].
XLogP3 1.9Optimal lipophilicity for cell membrane permeability without inducing excessive hydrophobic toxicity or aggregation[4].
Topological Polar Surface Area (TPSA) 28.7 ŲExcellent for blood-brain barrier (BBB) penetration; easily modified to restrict CNS exposure if desired[4].
pKa (Predicted) ~12.98The pyrrole N-H is weakly acidic; requires strong bases (e.g., NaH or KHMDS) for N-alkylation[3].

Structural & Electronic Paradigm

The synthetic utility of 4-chloro-7-azaindole is dictated by the interplay between its two nitrogen atoms and the C4-chlorine[1].

  • The Azaindole Core: The substitution of a carbon for a nitrogen at position 7 (compared to a standard indole) withdraws electron density from the bicyclic system. This makes the pyrrole ring less susceptible to electrophilic attack but significantly enhances the acidity of the N1 proton. In drug design, the N1-H and N7 lone pair form a bidentate system that perfectly mimics the interactions of ATP's adenine ring within kinase hinge regions[1].

  • The C4-Chlorine Vector: The chlorine atom at C4 is highly activated. The electron-withdrawing nature of the pyridine nitrogen (N7) creates a partial positive charge at the C4 position. Consequently, the C4-Cl bond is primed for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows researchers to install diverse functional groups, tuning the molecule's pharmacokinetics and target selectivity[5].

Visualizing the Mechanisms

G cluster_0 4-Chloro-7-azaindole Core N7 N7 (Pyridine-like) Kinase Kinase Hinge Region N7->Kinase H-bond Acceptor N1 N1-H (Pyrrole-like) N1->Kinase H-bond Donor C4 C4-Cl (Electrophilic) Deriv SNAr / Cross-Coupling Derivatives C4->Deriv Vector for target specificity

Fig 1. Logical relationship of 4-chloro-7-azaindole's functional groups in kinase hinge-binding.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for characterizing and derivatizing 4-chloro-7-azaindole.

Protocol: Determination of LogP via RP-HPLC

While the theoretical XLogP3 is 1.9[4], empirical validation is required for precise structure-activity relationship (SAR) modeling. This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the partition coefficient.

  • Calibration Curve Generation: Prepare 1 mM solutions of 5 reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene) in methanol.

  • Isocratic Elution: Inject the reference standards into an RP-HPLC system (C18 column) using an isocratic mobile phase (50% Methanol / 50% Water with 0.1% Formic Acid). Causality: Isocratic elution ensures a constant solvent environment, preventing gradient-induced shifts in the partition coefficient.

  • Dead Time Determination: Inject uracil to determine the column dead time ( t0​ ). Calculate the capacity factor ( k′ ) for each standard: k′=(tR​−t0​)/t0​ .

  • Sample Analysis: Inject a 1 mM solution of 4-chloro-7-azaindole under identical conditions. Calculate its k′ .

  • Data Synthesis & Self-Validation: Plot log(k′) vs. known logP of the standards. Interpolate the logP of 4-chloro-7-azaindole from the linear regression equation. Validation: An R² > 0.99 for the calibration curve ensures system suitability.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C-4

This protocol details the displacement of the C4-chlorine by a secondary amine, a foundational reaction in kinase inhibitor synthesis[5].

  • Reagent Preparation: In a microwave-safe vial, dissolve 4-chloro-7-azaindole (1.0 equiv, e.g., 100 mg) and the target amine (1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP) (2 mL)[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[5]. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Activation: Seal the vial and heat via microwave irradiation at 120 °C for 45-60 minutes. Causality: Microwave heating provides uniform, rapid thermal energy, overcoming the high activation barrier of the SNAr reaction at the sterically hindered C4 position[2].

  • LC-MS Monitoring & Self-Validation: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material mass ( m/z 153 for [M+H]+) is entirely depleted, and the product mass is dominant.

  • Purification: Dilute the mixture with ethyl acetate, wash with brine (3x) to remove NMP and DIPEA, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).

Fig 2. Experimental workflow for SNAr derivatization of 4-chloro-7-azaindole.

References

  • 4-Chloro-7-azaindole-Products | Source: Hohance | URL: [Link]

  • US20060100218A1 - PDE4B inhibitors | Source: Google Patents | URL

Sources

Exploratory

Structure Elucidation of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Analytical Guide

Executive Summary The 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) scaffold is an increasingly critical pharmacophore in medicinal chemistry and a versatile directing group in asymmetric catalysis[1],[2]. Recent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) scaffold is an increasingly critical pharmacophore in medicinal chemistry and a versatile directing group in asymmetric catalysis[1],[2]. Recent methodological advancements have enabled the selective, large-scale synthesis of these saturated heterocycles through alkali-amide controlled domino reactions[3],[4]. However, introducing halogen substituents—such as in 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 1354454-95-7)[5],[6]—creates regioisomeric ambiguity that demands rigorous analytical verification.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. This guide details a self-validating analytical workflow that leverages High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to establish the absolute regiochemical fidelity of the 4-chloro-7-azaindoline architecture.

Physicochemical Profiling & Causality of Analysis

Before initiating structural elucidation, it is critical to define the theoretical physicochemical parameters of the target molecule. The presence of the chlorine atom and the saturated pyrroline ring dictates our analytical approach.

Table 1: Theoretical Physicochemical Properties
ParameterValueAnalytical Significance
IUPAC Name 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineDefines the core 7-azaindoline scaffold.
CAS Number 1354454-95-7[6]Registry verification.
Molecular Formula C₇H₇ClN₂Guides HRMS exact mass targeting.
Monoisotopic Mass 154.0298 DaBaseline for LC-ESI-HRMS [M+H]⁺ calculation.
Isotopic Signature ³⁵Cl / ³⁷Cl (3:1 ratio)Primary validation of mono-halogenation.

The Causality of Solvent Selection: For NMR analysis of azaindolines, the choice of solvent is not arbitrary. While CDCl₃ is common, the secondary amine (NH) in the pyrroline ring undergoes rapid proton exchange and concentration-dependent chemical shifting, often resulting in broad, uninterpretable signals. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen-bond acceptor, locking the NH proton's conformation, slowing exchange rates, and yielding a sharp, diagnostic resonance critical for 2D NOESY/ROESY correlations.

Analytical Strategy & Workflow

To ensure absolute trustworthiness, the elucidation protocol must be a self-validating system. Our strategy employs orthogonal techniques where the blind spots of one method are covered by the strengths of another.

  • LC-ESI-HRMS: Confirms the empirical formula and utilizes the natural isotopic abundance of chlorine to prove the presence of a single halogen.

  • 1D NMR (¹H, ¹³C): Maps the fundamental spin systems (the aliphatic CH₂-CH₂ network and the aromatic ortho-coupled pyridine protons).

  • 2D NMR (HMBC): Acts as the definitive regiochemical anchor. By tracing long-range carbon-proton couplings ( ), we mathematically eliminate the possibility of 5-chloro or 6-chloro isomers.

Analytical_Workflow A Sample Prep: 4-Chloro-7-azaindoline (Solvent: DMSO-d6) B LC-ESI-HRMS (Isotope & Formula Check) A->B C 1D NMR (1H, 13C) (Scaffold Connectivity) A->C E Orthogonal Data Integration (Self-Validating System) B->E D 2D NMR (COSY, HSQC, HMBC) (Regiochemical Validation) C->D D->E

Fig 1: Analytical workflow for the structure elucidation of 4-chloro-7-azaindoline.

Experimental Protocols

The following step-by-step methodologies are optimized for high-fidelity structural characterization.

Protocol A: Sample Preparation
  • Weighing: Transfer 15.0 mg of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine into a pre-tared, static-free glass vial.

  • Dissolution: Add 600 µL of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate the mixture at 25 °C for 2 minutes to ensure complete dissolution, preventing line-broadening caused by micro-particulates.

  • Transfer: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

Protocol B: LC-ESI-HRMS Acquisition
  • Chromatography: Inject 1 µL of a diluted sample (1 µg/mL in MeOH) onto a C18 UPLC column (1.7 µm, 2.1 × 50 mm). Elute using a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Mass Analysis: Acquire full-scan MS data (m/z 50–500) using an Orbitrap or Q-TOF mass analyzer at a resolution of ≥ 60,000.

Protocol C: NMR Spectroscopy Acquisition
  • Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei.

  • Shimming: Execute 3D gradient shimming to achieve a TMS line width of < 0.8 Hz at 50% peak height.

  • Pulse Sequences:

    • Acquire ¹H NMR (zg30 pulse program, 16 scans, D1 = 2s).

    • Acquire ¹³C{¹H} NMR (zgpg30, 1024 scans, D1 = 2s).

    • Acquire 2D HMBC (hmbcgplpndqf, 8 scans per increment, optimized for long-range = 8 Hz).

Data Presentation & Regiochemical Elucidation

HRMS Isotopic Validation

The HRMS spectrum yields a primary molecular ion [M+H]⁺ at m/z 155.0374 (Calculated for C₇H₈ClN₂⁺: 155.0370, error < 3 ppm). Crucially, the spectrum displays a secondary peak at m/z 157.0345. The relative intensity ratio of the 155 to 157 peaks is exactly 3:1 . This isotopic signature is the definitive, self-validating proof of a single chlorine atom, ruling out degradation or dimerization artifacts.

1D NMR Connectivity

The ¹H and ¹³C NMR spectra establish the fundamental connectivity of the 7-azaindoline core.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Position¹H Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (δ, ppm)Structural Deduction
1 (NH) 6.80br s, 1H-Pyrroline secondary amine.
2 3.50t, J = 8.2, 2H45.6Aliphatic CH₂ adjacent to N.
3 3.05t, J = 8.2, 2H24.8Aliphatic CH₂ adjacent to Ar.
3a --118.5Quaternary bridgehead carbon.
4 --139.8Chlorinated quaternary carbon.
5 6.45d, J = 5.4, 1H112.4Pyridine CH (ortho to H-6).
6 7.75d, J = 5.4, 1H146.2Pyridine CH (adjacent to N).
7a --160.5Quaternary bridgehead (C=N).

Causality of the Pyridine Splitting: The doublet signals at 6.45 ppm and 7.75 ppm exhibit a mutual coupling constant of J = 5.4 Hz. This specific magnitude is characteristic of ortho-coupled protons on a pyridine ring. If the chlorine were positioned at C-5, the remaining protons at C-4 and C-6 would exhibit a meta-coupling of ~1.5–2.0 Hz. The ortho-coupling definitively restricts the substitution to either C-4 or C-6. Because H-6 is highly deshielded (7.75 ppm) by the adjacent pyridine nitrogen, the chlorine must reside at C-4.

2D HMBC: The Regiochemical Anchor

To transform the structural hypothesis into an absolute, self-validating proof, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Key Carbons (13C) H5 H-5 (δ 6.45) C4 C-4 (δ 139.8, C-Cl) H5->C4 3J C6 C-6 (δ 146.2) H5->C6 2J C3a C-3a (δ 118.5) H5->C3a 3J H6 H-6 (δ 7.75) H6->C4 3J C7a C-7a (δ 160.5) H6->C7a 3J H2 H-2 (δ 3.50) H2->C7a 3J H3 H-3 (δ 3.05) H3->C4 3J H3->C7a 3J

Fig 2: Key HMBC (1H → 13C) correlations confirming the C-4 regiochemistry.

Interpretation Logic: The aliphatic protons at C-3 (3.05 ppm) show a strong correlation to the quaternary carbon at 139.8 ppm. Because C-3 is physically adjacent to C-3a, a three-bond correlation can only reach C-4 or C-7a. Since C-7a is heavily deshielded by two nitrogens (160.5 ppm), the signal at 139.8 ppm must be C-4. The fact that C-4 is a quaternary carbon (lacking a directly attached proton in the HSQC spectrum) and resonates at a typical C-Cl shift definitively proves that the chlorine atom is anchored at the 4-position.

Conclusion

The structure of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unambiguously elucidated through a self-validating analytical matrix. The HRMS 3:1 isotopic ratio confirms mono-chlorination, the 5.4 Hz ¹H NMR coupling constant dictates an ortho-pyridine arrangement, and the HMBC correlations from the pyrroline ring mathematically lock the chlorine atom to the C-4 position. This rigorous methodology establishes a gold standard for the characterization of highly substituted 7-azaindoline derivatives in drug development pipelines.

References

  • Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9, 2541-2548. URL: [Link]

  • Zhang, Y.-P., You, Y., Yin, J.-Q., Wang, Z.-H., Zhao, J.-Q., & Yuan, W.-C. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7898. URL: [Link]

Sources

Foundational

The Strategic Sourcing and Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of a Privileged Scaffold 4-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaind...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Privileged Scaffold

4-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole, has emerged as a cornerstone heterocyclic building block in contemporary medicinal chemistry. Its rigid, bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, offers a unique three-dimensional arrangement for molecular interactions. The strategic placement of a chlorine atom at the 4-position provides a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This combination of a privileged core structure and synthetic tractability has positioned 4-chloro-1H-pyrrolo[2,3-b]pyridine as a key intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and critical applications in drug discovery, with a focus on providing actionable insights for researchers in the field.

Commercial Availability: Sourcing and Procurement of a Key Starting Material

The accessibility of high-quality starting materials is a critical first step in any drug discovery program. 4-Chloro-1H-pyrrolo[2,3-b]pyridine is readily available from a multitude of commercial suppliers, catering to both small-scale research and larger-scale development needs. The typical purity offered is greater than 97%, which is suitable for most synthetic applications.

SupplierProduct Number (Example)PurityAvailable Quantities
Tokyo Chemical Industry (TCI) C2470>97.0% (GC)200MG, 1G, 5G
Sigma-Aldrich (Merck) AldrichCPRNot specifiedInquire
Fisher Scientific C2470200MG97.0+%200 mg
AChemBlock A-81797%Inquire
Chemsrc 55052-28-397.0%, 98.0%1g, 5g

This table is not exhaustive and represents a selection of prominent suppliers. Pricing is subject to change and should be verified with the respective vendors.

Synthetic Methodologies: A Validated Protocol for Laboratory-Scale Preparation

While commercially available, an in-house synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine can be advantageous for cost-effectiveness in large-scale campaigns or for the preparation of specialized analogs. A robust and widely cited method involves a two-step sequence starting from the readily available 7-azaindole.[1][2]

Workflow for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination A 7-Azaindole B N-Oxide Intermediate A->B mCPBA or H₂O₂ C N-Oxide Intermediate D 4-Chloro-1H-pyrrolo[2,3-b]pyridine C->D POCl₃, DIPEA (optional)

Caption: Synthetic workflow for 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Azaindole-N-oxide

  • To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as dimethoxyethane or tetrahydrofuran, add meta-chloroperoxybenzoic acid (mCPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.[1] Alternatively, hydrogen peroxide can be used as the oxidizing agent.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered to remove the m-chlorobenzoic acid byproduct. The filtrate containing the N-oxide is often used directly in the next step without extensive purification.

Rationale for Experimental Choices: The N-oxidation of the pyridine ring activates the 4-position for subsequent nucleophilic attack. mCPBA is a common and effective reagent for this transformation. The use of an ethereal solvent is typical for this type of oxidation.

Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To the solution or isolated crude 7-azaindole-N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) at 0 °C.[1]

  • The reaction mixture is then heated to reflux (typically 80-110 °C) for 2-4 hours. The addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) can improve the yield.[1]

  • After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base such as sodium bicarbonate or sodium hydroxide to neutralize the excess POCl₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.

Rationale for Experimental Choices: POCl₃ serves as both the chlorinating agent and a dehydrating agent. The elevated temperature is necessary to drive the reaction to completion. The basic workup is crucial to neutralize the acidic reaction mixture and isolate the final product.

Applications in Drug Discovery: A Scaffold for Targeted Kinase Inhibition

The 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in a number of clinically relevant kinase inhibitors. The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the chlorine at the 4-position provides a vector for introducing substituents that can confer potency and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Several JAK inhibitors utilize the 4-chloro-1H-pyrrolo[2,3-b]pyridine core to anchor to the ATP-binding site of the kinase.[4][5]

cluster_0 JAK-STAT Signaling Pathway cluster_1 Inhibition by 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (4-chloro-1H-pyrrolo[2,3-b]pyridine core) Inhibitor->JAK Blocks ATP Binding

Caption: Inhibition of the JAK-STAT pathway by 4-chloro-1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Other Kinase Targets

Beyond the JAK family, the versatility of the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold has been exploited in the development of inhibitors for other important cancer-related kinases:

  • Cyclin-Dependent Kinase 8 (CDK8): This kinase is implicated in the regulation of transcription and is a target in colorectal cancer. Novel inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have shown potent activity.[6]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a critical component of the DNA damage response pathway. Selective inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potential chemosensitizers in cancer therapy.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Hazard Identification: The compound is generally classified as an irritant to the skin and eyes.[2] Some derivatives may have higher toxicity.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][10]

Conclusion

4-Chloro-1H-pyrrolo[2,3-b]pyridine has solidified its position as a valuable and versatile building block in modern drug discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for a wide range of research endeavors. The demonstrated success of this scaffold in targeting key kinases involved in cancer and autoimmune diseases underscores its importance and ensures its continued use in the development of next-generation therapeutics. This guide has provided a foundational understanding of this critical reagent, empowering researchers to strategically source, synthesize, and apply it in their pursuit of novel medicines.

References

  • Chemsrc. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3. Available from: [Link].

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Available from: [Link].

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available from: [Link].

  • National Center for Biotechnology Information. 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Available from: [Link].

  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link].

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available from: [Link].

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link].

  • National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link].

  • Semantic Scholar. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link].

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubMed. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Available from: [Link].

  • PubMed. Clinical efficacy of new JAK inhibitors under development. Just more of the same?. Available from: [Link].

  • ACS Publications. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available from: [Link].

  • SciELO. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link].

Sources

Exploratory

Safety, Handling, and Synthetic Utility of 4-Chloro-7-azaindole in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Laboratory Whitepaper Executive Summary 4-Chloro-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Laboratory Whitepaper

Executive Summary

4-Chloro-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-chloro-7-azaindole (CAS: 55052-28-3), is a highly privileged heterocyclic scaffold in modern medicinal chemistry. It is a critical building block in the design of small-molecule kinase inhibitors, including therapies targeting B-Raf, c-Met, and Hematopoietic Progenitor Kinase 1 (HPK1) . However, its potent biological activity and physicochemical properties necessitate strict safety protocols. This guide synthesizes field-proven handling methodologies, toxicological causality, and self-validating synthetic workflows to ensure both operator safety and experimental integrity.

Chemical Identity & Physical Properties

Understanding the baseline properties of 4-chloro-7-azaindole is the first step in designing safe and effective experimental protocols. The compound is an electron-deficient heterocycle, making it highly reactive toward nucleophiles at the C4 position.

PropertyValue
Chemical Name 4-Chloro-1H-pyrrolo[2,3-b]pyridine
CAS Number 55052-28-3
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance White to off-white crystalline powder
Melting Point 176–181 °C
Storage Conditions 4 °C, sealed tightly under inert gas (Argon/N₂)

Hazard Profile & Toxicological Mechanisms

4-Chloro-7-azaindole presents significant acute hazards. According to standardized Safety Data Sheets (SDS) , the compound falls under multiple severe GHS classifications.

GHS ClassificationHazard StatementMechanistic Causality & Focus
Acute Tox. 3 (Oral/Dermal) H301 / H311: Toxic if swallowed or in contact with skinThe lipophilic azaindole core allows rapid mucosal and dermal absorption, leading to systemic toxicity.
Skin Irrit. 2 H315: Causes skin irritationThe electrophilic C4-chloro moiety can react with biological nucleophiles in the epidermis.
Eye Dam. 1 H318: Causes serious eye damageDirect contact causes irreversible protein denaturation in the cornea.
STOT SE 3 H335: May cause respiratory irritationFine particulate dust aerosolizes easily, reacting with moisture in the respiratory tract to cause acute inflammation.

Laboratory Safety & Handling Protocols

To mitigate the risks outlined above, handling 4-chloro-7-azaindole requires a self-validating safety system . Do not rely solely on PPE; engineer the workspace to prevent exposure.

Self-Validating Handling System
  • Environmental Containment: All weighing and dispensing must occur inside a certified fume hood or ventilated balance enclosure.

    • Self-Validation: The enclosure must be equipped with a continuous airflow monitor. If the face velocity drops below 100 fpm, an audible alarm must trigger, halting the procedure immediately.

  • Personal Protective Equipment (PPE): Operators must wear an N95 or P100 particulate respirator, chemical splash goggles, and double nitrile gloves.

  • Spill Response (The Causality of Wet-Wiping): Never dry-sweep a 4-chloro-7-azaindole spill. Dry sweeping aerosolizes the fine powder, bypassing standard mucosal defenses and triggering H335 respiratory toxicity.

    • Protocol: Gently cover the spill with absorbent pads soaked in an alcohol-based solvent (e.g., isopropanol) to solubilize and heavy the powder, then wipe inward.

Workflow for the safe handling and spill response of 4-chloro-7-azaindole.

Synthetic Utility in Drug Discovery

In medicinal chemistry, 4-chloro-7-azaindole is highly prized for its ability to act as a bioisostere of indole while providing enhanced physicochemical properties. The N1-H acts as a hydrogen bond donor, and the N7 acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the binding of the adenine ring of ATP within the hinge region of kinases . The chlorine atom at the C4 position serves as an ideal synthetic handle for exploring the hydrophobic pocket of the kinase active site via transition-metal-catalyzed cross-coupling.

Experimental Protocols: N-Protection and C4-Functionalization

To functionalize the C4 position, the acidic N1 proton (pKa ~12) must first be protected. If left unprotected, the N1-H will quench organometallic reagents and poison palladium catalysts during downstream coupling.

Phase 1: N1-Protection with SEM-Cl
  • Deprotonation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-chloro-7-azaindole (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in small portions.

    • Causality: Cooling to 0 °C controls the highly exothermic deprotonation. The evolution of H₂ gas drives the reaction to completion.

  • Alkylation: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Stir for 2 hours at room temperature.

  • Self-Validation Check: Quench a 10 µL aliquot in water/EtOAc. Run TLC (Hexanes:EtOAc 3:1). The reaction is validated when the highly polar starting material (Rf ~0.2) disappears entirely, replaced by a non-polar product spot (Rf ~0.7). LC-MS must confirm a mass shift of +130 m/z.

Phase 2: C4 Suzuki-Miyaura Coupling
  • Reagent Assembly: To the protected intermediate (1.0 eq), add the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Strict anaerobic conditions are non-negotiable for catalytic turnover.

  • Reaction & Validation: Heat to 90 °C for 12 hours. Validate via LC-MS: The disappearance of the distinctive isotopic chlorine pattern (M and M+2 peaks in a 3:1 ratio) confirms successful C4 substitution.

Phase 3: Deprotection
  • Cleavage: Treat the coupled product with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) at 60 °C.

    • Causality: Fluoride ions possess a remarkably high affinity for silicon. This drives the cleavage of the silyl ether in the SEM group, releasing formaldehyde and restoring the critical N1-H hydrogen bond donor required for kinase binding.

SyntheticWorkflow Core 4-Chloro-7-azaindole (Hinge Binder) Protect N1-Protection (SEM-Cl / NaH) Core->Protect Couple C4-Functionalization (Pd-Catalyzed) Protect->Couple Deprotect N1-Deprotection (TFA or TBAF) Couple->Deprotect Product Kinase Inhibitor (Active API) Deprotect->Product

Standard synthetic workflow for C4-functionalized 7-azaindole kinase inhibitors.

Environmental Safety & Waste Disposal

Due to its acute toxicity and potential for environmental persistence, 4-chloro-7-azaindole waste must be segregated.

  • Aqueous Waste: Washings from the N-protection step (containing DMF and unreacted azaindole traces) must be collected in dedicated halogenated/toxic aqueous waste carboys.

  • Solid Waste: Contaminated PPE, TLC plates, and silica gel from column chromatography must be sealed in heavy-duty hazardous waste bags and incinerated by a certified disposal facility. Never dispose of azaindole derivatives in standard municipal solid waste.

References

  • National Institutes of Health (PMC). "The Azaindole Framework in the Design of Kinase Inhibitors".[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)".[Link]

Foundational

The 7-Azaindole Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide to Design, Synthesis, and Biological Evaluation

Executive Summary & Pharmacophore Rationale In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged bicyclic heteroaromatic scaffold. Functioning as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged bicyclic heteroaromatic scaffold. Functioning as a bioisostere of both indole and purine, 7-azaindole possesses a highly specific hydrogen-bonding profile[1]. The pyridine nitrogen (N7) serves as a potent hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This dual capability makes it an exceptional hinge-binding motif, perfectly suited for anchoring small molecules within the ATP-binding pocket of kinases[2].

As a Senior Application Scientist, I approach the 7-azaindole core not just as a structural moiety, but as a highly tunable pharmacophore. By systematically modifying its electronic and steric properties, medicinal chemists can navigate complex structure-activity relationships (SAR) to achieve exquisite target selectivity, optimize ADME-Tox profiles, and overcome resistance mechanisms[3].

Clinical Validation: FDA-Approved Drugs and Candidates

The therapeutic utility of the azaindole family is validated by several FDA-approved drugs and advanced clinical candidates. The table below summarizes key quantitative data for therapeutics leveraging this framework[4].

Drug NamePrimary TargetClinical IndicationKey Structural FeatureQuantitative Efficacy (IC₅₀ / EC₅₀)
Vemurafenib BRAF V600EMetastatic Melanoma7-azaindole coreIC₅₀ ≈ 31 nM (mutant BRAF)
Pexidartinib CSF1RTenosynovial Giant Cell Tumor7-azaindole coreIC₅₀ ≈ 20 nM (CSF1R)
Fostemsavir HIV-1 gp120HIV-1 Infection6-azaindole prodrugEC₅₀ ≈ 0.1–1.2 nM (viral suppression)

Mechanistic Pathways & Structural Biology

X-ray crystallographic studies reveal that 7-azaindole derivatives typically adopt one of three binding modes within the kinase ATP pocket: "normal," "flipped," or "non-hinge"[2]. In the dominant "normal" mode, the N1-H donates a hydrogen bond to the carbonyl oxygen of the kinase hinge region, while the N7 accepts a hydrogen bond from the backbone amide NH.

Modifications to the scaffold dictate the downstream biological response. For instance, vemurafenib competitively binds to the mutated BRAF V600E kinase, halting the hyperactive MAPK/ERK signaling cascade that drives melanoma proliferation[4].

Fig 1. Mechanism of action for 7-azaindole-based ATP-competitive kinase inhibitors.

Beyond oncology, recent structural biology efforts have expanded the utility of 7-azaindoles to novel targets, including the development of potent CDK8 inhibitors for acute myeloid leukemia (IC₅₀ = 51.3 nM)[5], and even as disruptors of the SARS-CoV-2 spike-hACE2 protein interaction[6].

Synthetic Methodologies: C-H Functionalization & Cross-Coupling

Synthesizing highly functionalized 7-azaindole derivatives requires precise control over regioselectivity. The most robust approach for C-5 functionalization relies on Palladium-catalyzed Suzuki-Miyaura cross-coupling[3].

Step-by-Step Methodology: C-5 Arylation via Suzuki-Miyaura Coupling

Causality & Rationale: The acidic N1 proton (pKₐ ~ 16) of 7-azaindole can quench organometallic intermediates and poison palladium catalysts. Therefore, N1-protection is a mandatory first step to ensure high catalytic turnover frequencies.

Step 1: N1-Protection

  • Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF at 0°C.

  • Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Causality: NaH irreversibly deprotonates N1, driving the formation of the nucleophilic azaindolyl anion.

  • Dropwise add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq). Stir for 2 hours.

  • Quench with H₂O and extract with EtOAc.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the N-protected 5-bromo-7-azaindole (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane/H₂O (4:1). Causality: The biphasic system is critical; water dissolves the inorganic base to generate the reactive boronate complex, while dioxane solubilizes the organic halide. The transmetalation step occurs at this solvent interface.

  • Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 12 hours. Causality: The bulky, bidentate dppf ligand accelerates the reductive elimination step, preventing the formation of unwanted homocoupled byproducts.

Step 3: Deprotection & Self-Validation

  • Treat the crude mixture with Tetrabutylammonium fluoride (TBAF) in THF to cleave the sulfonamide bond, restoring the critical N1-H hydrogen bond donor[3].

  • Self-Validating Control: Monitor the reaction via LC-MS. The successful coupling is validated by the disappearance of the characteristic 1:1 isotopic doublet of the starting material (Br⁷⁹/Br⁸¹ isotopes) and the emergence of the desired [M+H]⁺ molecular ion peak.

Synthesis A 5-Br-7-Azaindole B N1-Protection (PhSO2Cl) A->B C Suzuki Coupling (Pd-Catalyst) B->C D Deprotection (Base/F-) C->D E Target Analog D->E

Fig 2. Standard synthetic workflow for C-5 functionalized 7-azaindole derivatives.

Biological Evaluation: Kinase Inhibition Assay Protocol

To evaluate the potency of synthesized 7-azaindole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Step-by-Step Methodology: TR-FRET Kinase Assay

Causality & Rationale: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of small-molecule library compounds. TR-FRET utilizes a time delay before signal reading, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the biological binding event.

  • Reagent Preparation: Prepare the target kinase (e.g., BRAF), a biotinylated peptide substrate, and ATP. Crucial Parameter: The ATP concentration must be set exactly at its apparent Kₘ for the specific kinase. Running the assay at Kₘ ensures maximum sensitivity to ATP-competitive 7-azaindole inhibitors and prevents artificial right-shifts in the calculated IC₅₀.

  • Compound Titration: Dispense the 7-azaindole derivatives in a 10-point, 3-fold serial dilution in DMSO.

  • Reaction Incubation: Combine enzyme, substrate, ATP, and inhibitor in a 384-well microplate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC). Causality: If the kinase is active, it phosphorylates the substrate. The Eu-antibody binds the phosphate, and Streptavidin-APC binds the biotin. This brings the Eu donor and APC acceptor into close proximity (<10 nm), generating a FRET signal upon excitation.

  • Self-Validating System (Z'-Factor): Every assay plate must include a positive control (e.g., Staurosporine, full inhibition) and a negative control (DMSO vehicle, zero inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only validated and trusted if the Z'-factor is ≥ 0.5, proving statistical robustness and reproducibility.

Structure-Activity Relationship (SAR) Insights

Extensive SAR campaigns have mapped the tolerability of the 7-azaindole core:

  • N-1 Position: Acetylation or alkylation at N1 blocks the hydrogen bond donation[1]. While this typically abolishes "normal" hinge binding, it can be strategically used to force the molecule into a "flipped" or allosteric binding mode to achieve selectivity against specific kinases[2].

  • C-3 Position: Often utilized to direct bulky aromatic or heteroaromatic substituents into the deep hydrophobic pocket (DFG-in/out conformations) of kinases[3].

  • C-5 Position: Substitutions here generally point toward the solvent-exposed region or the ribose-binding pocket, making it an ideal site for adding solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties without disrupting target affinity[3].

References

  • Title: Azaindole Therapeutic Agents Source: PMC - NIH URL: [Link]

  • Title: Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia Source: RSC Medicinal Chemistry URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage (Chem. Pharm. Bull.) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PMC - NIH URL: [Link]

Sources

Exploratory

Theoretical Calculations on 4-Chloro-7-Azaindole Derivatives: A Computational Framework for Next-Generation Metallodrugs

Executive Summary The rational design of targeted metallodrugs requires a precise understanding of ligand-metal interactions, molecular orbital geometries, and non-covalent intermolecular forces. Derivatives of 4-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted metallodrugs requires a precise understanding of ligand-metal interactions, molecular orbital geometries, and non-covalent intermolecular forces. Derivatives of 4-chloro-7-azaindole (4Cl7AIH) and its carbaldehyde variant (4Cl7AICA) have emerged as highly potent bioisosteres in the development of platinum(II) and palladium(II) anticancer complexes[1].

As a Senior Application Scientist, I have found that empirical synthesis alone is insufficient for optimizing these complexes. We must bridge the gap between quantum mechanics and benchtop synthesis. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) to predict the thermodynamic stability, vibrational spectra, and pharmacological potential of 4-chloro-7-azaindole derivatives.

The Causality of Scaffold Design: Why 4-Chloro-7-Azaindole?

The 7-azaindole core is a privileged scaffold due to its structural resemblance to purines, allowing it to easily intercalate with DNA or bind to kinase hinge regions. It possesses a unique hydrogen-bonding motif: the pyrrole nitrogen (N1) acts as a strong hydrogen-bond donor, while the pyridine nitrogen (N7) acts as an acceptor.

Introducing a chlorine atom at the C4 position fundamentally alters the molecule's electronic topology:

  • Steric Modulation: The bulky chlorine atom restricts the rotational freedom of functional groups (such as the aldehyde group in 4Cl7AICA), dictating the formation of specific cis or trans conformers[2].

  • Electronic Withdrawal: Chlorine's electronegativity lowers the energy of the Highest Occupied Molecular Orbital (HOMO), altering the ligand's σ -donating and π -accepting capabilities when coordinating with heavy transition metals like Pt(II) or Pd(II)[3].

Computational Methodology: A Self-Validating Protocol

To accurately model these systems, computational protocols must be rigorously self-validating. Standard hybrid functionals (e.g., B3LYP) often fail to capture the long-range dispersion forces critical for modeling the N1–H1⋅⋅⋅N7 hydrogen-bonded dimers of azaindoles. Therefore, dispersion-corrected functionals are mandatory[2].

Protocol: Self-Validating DFT Workflow for Azaindole Metallodrugs

Phase 1: Coordinate Initialization

  • Step 1.1: Extract starting geometries from Single-Crystal X-Ray Diffraction (XRD) data. Causality: Using empirical solid-state coordinates ensures the initial guess is within the basin of the global minimum, preventing the optimization algorithm from converging on a high-energy local minimum.

Phase 2: Electronic Structure Method Selection

  • Step 2.1 (Functional): Apply the ω B97X-D long-range corrected hybrid functional. Causality: This functional includes empirical dispersion corrections, which are critical for accurately calculating the interaction energies of azaindole dimers[3].

  • Step 2.2 (Basis Sets): Assign the 6-31++G(d,p) split-valence basis set for light atoms (C, H, N, O, Cl) to account for the diffuse electron clouds of the halogenated aromatic system. Assign the LanL2DZ basis set with an Effective Core Potential (ECP) for transition metals (Pt, Pd) to account for relativistic effects of inner-shell electrons[3].

Phase 3: Geometry Optimization & Self-Validation

  • Step 3.1: Execute full geometry optimization (e.g., via Gaussian 16) without symmetry constraints.

  • Step 3.2 (Validation): Perform harmonic vibrational frequency calculations on the optimized geometry. Self-Validation Rule: The output must yield exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state (saddle point). You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize until a true local minimum is confirmed.

Phase 4: Spectroscopic Mapping

  • Step 4.1: Calculate the Potential Energy Distribution (PED) to assign theoretical IR/Raman frequencies to experimental spectra. Scale high-frequency modes (e.g., by 0.951) to correct for inherent anharmonicity in DFT calculations[2].

G N1 Structural Initialization (XRD / Empirical Data) N2 DFT Optimization (ωB97X-D / LanL2DZ & 6-31++G**) N1->N2 N3 Vibrational Frequencies (Harmonic Analysis) N2->N3 N4 Imaginary Frequencies Present? N3->N4 N4->N2 Yes (Saddle Point) N5 Electronic & Topological Analysis (HOMO-LUMO, PED, NBO) N4->N5 No (True Minimum) N6 Experimental Validation (IR/Raman & Cytotoxicity) N5->N6

Figure 1: Self-validating DFT workflow for 4-chloro-7-azaindole metal complexes.

Thermodynamic & Structural Insights

The Dimerization Conformational Shift

In the solid state, 4-chloro-7-azaindole-3-carbaldehyde (4Cl7AICA) forms robust dimers via dual N1–H1⋅⋅⋅N7 hydrogen bonds. DFT calculations reveal a fascinating structural preference dictated by the C4-chlorine atom. While the 5-chloro derivative prefers "Dimer 1" (where the aldehyde group is in a trans conformation relative to the pyrrole ring), computations for 4Cl7AICA prove that "Dimer 2" (a 180° rotated cis conformation) is thermodynamically more stable[2]. This is a direct result of steric repulsion between the C4-chlorine and the aldehyde oxygen, forcing the conformational flip.

The Cis/Trans Paradox in Metal Coordination

When synthesizing metallodrugs like [PtCl2​(4Cl7AIH)2​] , gas-phase DFT calculations consistently predict that the trans-isomer is thermodynamically more stable than the cis-isomer by approximately 11.98 kcal/mol[1]. The energy gap ( ΔEHOMO−LUMO​ ) also reflects this higher stability.

However, experimental vibrational spectroscopy and XRD of the synthesized solid consistently yield the cis-arrangement[1]. Why does this paradox exist? Because gas-phase DFT calculates pure thermodynamic stability, whereas the benchtop synthesis of Pt(II) complexes is heavily governed by kinetic control and the stabilization energy of the crystal lattice during precipitation. Understanding this limitation of gas-phase DFT is crucial for any application scientist designing synthetic routes.

Quantitative Data Summary

Table 1: Theoretical vs. Experimental Properties of 4-Chloro-7-Azaindole Derivatives

Compound / ComplexTheoretical Most Stable IsomerExperimental Solid-State IsomerHOMO-LUMO Gap (eV)Biological Activity / IC50
cis-[PtCl₂(4Cl7AIH)₂] Trans ( Δ E ≈ 12 kcal/mol)Cis (Kinetic Control)~4.13 (Trans) / ~4.03 (Cis)Highly active vs. A549 / MCF7[1]
trans-[PdCl₂(4ClL)₂] TransTrans (Thermodynamic)N/A11.29 µM (Selective vs BALB/3T3)[3]
4Cl7AICA (Ligand) Dimer 2 (Cis-aldehyde)Dimer 2N/APrecursor Scaffold[2]
5Cl7AICA (Ligand) Dimer 1 (Trans-aldehyde)Dimer 1N/APrecursor Scaffold[2]

(Note: 4ClL refers to the 4-chloro-7-azaindole-3-carbaldehyde ligand in complex).

Electronic Properties and Pharmacological Correlation

The ultimate goal of these theoretical calculations is predicting pharmacological efficacy. The HOMO-LUMO energy gap calculated via DFT is a reliable descriptor of chemical reactivity. A smaller gap generally indicates higher chemical reactivity, which often correlates with the complex's ability to form DNA adducts or undergo ligand exchange in biological media.

Recent studies on Palladium complexes, such as trans- [PdCl2​(4ClL)2​] , demonstrate that introducing the chloro-substituent at the 4-position significantly enhances the selectivity of the metal complex. While highly toxic to cancer cells, it exhibits reduced toxicity to normal mouse fibroblasts (BALB/3T3)[3]. DFT mapping of the electrostatic potential surface reveals that the chlorine atom alters the lipophilicity of the complex, optimizing cellular uptake while preventing off-target binding in healthy cells.

Conclusion

Theoretical calculations are not merely supportive data; they are the architectural blueprints for modern drug discovery. By employing dispersion-corrected DFT methods ( ω B97X-D) and rigorously validating against experimental vibrational spectra, researchers can accurately predict the conformational behavior, thermodynamic stability, and eventual pharmacological selectivity of 4-chloro-7-azaindole derivatives.

References

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Journal of Molecular Structure (via doi.org). 1

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Crystals (via mdpi.com). 2

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Molecules (via mdpi.com).3

Sources

Foundational

Introduction: The Ascendancy of 7-Azaindole as a Privileged Scaffold

An In-depth Technical Guide to the Discovery of Novel Bioactive 7-Azaindole Compounds In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Novel Bioactive 7-Azaindole Compounds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, has firmly established itself as one of these "privileged structures".[1][2] It is a bicyclic aromatic heterocycle composed of a pyridine ring fused to a pyrrole ring, a modification that sets it apart from its parent indole structure.[3] This seemingly simple substitution of a carbon atom with a nitrogen at the 7-position fundamentally alters the molecule's electronic properties, transforming it into a versatile bioisostere of both indole and the purine bases of DNA.[1][2][3]

The true power of the 7-azaindole scaffold lies in its unique hydrogen bonding capability. The pyrrole -NH group serves as a hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor.[1][3] This dual functionality allows it to form a bidentate (two-point) hydrogen bond interaction with many biological targets, most notably the hinge region of protein kinases.[4][5] This interaction mimics the binding of the adenine portion of ATP, making 7-azaindole an exceptionally effective starting point for the design of kinase inhibitors.[2][6] The successful development and FDA approval of Vemurafenib, a BRAF kinase inhibitor for treating melanoma, which originated from a 7-azaindole fragment, stands as a testament to the scaffold's immense potential in drug discovery.[4][5][7]

Strategic Focus: Targeting the Kinase Hinge Region

Protein kinases constitute a large family of enzymes that regulate the majority of cellular pathways, controlling processes like proliferation, survival, and differentiation.[4] Their dysregulation is a hallmark of numerous diseases, especially cancer.[4][8] Consequently, kinases have become one of the most important classes of drug targets. Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site located in a cleft between the N- and C-terminal lobes of the kinase.[4][7]

A critical feature of this binding site is the "hinge region," a flexible loop of amino acids that connects the two lobes. This region provides key hydrogen bonding interactions that anchor inhibitors in place. The 7-azaindole scaffold is an exemplary hinge-binding motif because its geometry perfectly positions the hydrogen bond donor and acceptor to interact with the backbone amide and carbonyl groups of the kinase hinge.[4][6] This ability to form two crucial hydrogen bonds provides a strong binding affinity and serves as a stable anchor from which further chemical modifications can be made to achieve potency and selectivity.[4][9] A survey of drug discovery databases reveals that 7-azaindole-based inhibitors have been developed against more than 90 different kinases, covering the entire human kinome and highlighting the scaffold's broad utility.[4][5]

Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.

Constructing Chemical Diversity: Synthesis of 7-Azaindole Libraries

The creation of a diverse library of compounds is the cornerstone of any discovery program. The 7-azaindole core is amenable to various synthetic strategies that allow for the introduction of substituents at its five modifiable positions.[4] Common and efficient methods often involve a two-step process starting from commercially available 2-amino-3-iodopyridine.[10] This approach typically uses a palladium-catalyzed Sonogashira coupling followed by a base-mediated C-N cyclization, a strategy that is highly efficient, scalable, and avoids the need for cumbersome protecting groups.[10]

Synthesis_Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Step1 Pd-Catalyzed Sonogashira Coupling Start->Step1 Intermediate 2-Amino-3-(alkynyl)pyridine Step1->Intermediate Step2 Base-Mediated C-N Cyclization (e.g., KOtBu, 18-crown-6) Intermediate->Step2 Product 2-Substituted 7-Azaindole Core Step2->Product Library Library of Diverse Bioactive Candidates Product->Library

Caption: General workflow for synthesizing 2-substituted 7-azaindoles.

Experimental Protocol: Two-Step Synthesis of a 2-Substituted 7-Azaindole

This protocol is a representative example based on methodologies described in the literature.[10]

Step 1: Sonogashira Coupling

  • To a sealed reaction vessel under an inert atmosphere (e.g., argon), add 2-amino-3-iodopyridine (1.0 eq), the desired terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

  • Add a suitable solvent (e.g., degassed triethylamine or a THF/triethylamine mixture).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor for completion using TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove catalyst residues and concentrate the filtrate under reduced pressure.

  • Purify the crude product (the 2-amino-3-(alkynyl)pyridine intermediate) via flash column chromatography.

Step 2: C-N Cyclization

  • Dissolve the purified intermediate from Step 1 in a dry, aprotic solvent (e.g., toluene or DMSO).

  • Add a strong base, such as potassium tert-butoxide (KOtBu, 2.0 eq), and a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1 eq).[10] The use of 18-crown-6 is critical as it sequesters the potassium ion, increasing the reactivity of the base.[10]

  • Heat the mixture (e.g., 65-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final 2-substituted 7-azaindole product by flash column chromatography or recrystallization.

Identifying Biological Activity: Screening and Hit Identification

Once a diverse library of 7-azaindole derivatives is synthesized, it must be screened to identify "hits"—compounds that exhibit the desired biological activity. For kinase inhibitors, this involves in vitro enzymatic assays that measure the compound's ability to inhibit the phosphorylation of a substrate.

Screening_Funnel Library Compound Library (100s-1000s of compounds) Primary Primary Screen (Single concentration, e.g., 10 µM) Library->Primary Hits Initial Hits (~5-10% of library) Primary->Hits Dose Dose-Response Assay (Calculate IC₅₀ values) Hits->Dose Confirmed Confirmed Hits (Potent Compounds) Dose->Confirmed Secondary Secondary Assays (Selectivity, Cellular Activity, ADME) Confirmed->Secondary Leads Lead Compounds Secondary->Leads

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Strategic Context In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole. The nitrogen at position 7 acts as a critical hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole. The nitrogen at position 7 acts as a critical hydrogen bond acceptor, enabling tight binding to the hinge region of various kinase ATP-binding pockets [[1]](). To elaborate this core into complex targeted therapeutics (such as Aurora, Cdc7, and mutant BRAF kinase inhibitors), functionalization at the C4 position is essential.

This application note details a highly reliable, two-step synthetic protocol to produce 4-chloro-1H-pyrrolo[2,3-b]pyridine . The resulting C4-chloride serves as an ideal electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Rationale: Overcoming Regiochemical Bias

Direct electrophilic halogenation of 7-azaindole predominantly occurs at the electron-rich C3 position of the pyrrole ring, failing to yield the desired C4-functionalized product. To invert this regiochemical bias, we must manipulate the electronic properties of the pyridine ring.

The Causality of the Two-Step Route:

  • N-Oxidation: Treating 7-azaindole with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. This transformation pulls electron density away from the pyridine ring, highly activating the C4 and C6 positions toward nucleophilic attack 2.

  • Regioselective Chlorination: Upon exposure to phosphorus oxychloride ( POCl3​ ), the N-oxide oxygen attacks the electrophilic phosphorus, forming a highly reactive dichlorophosphate ester intermediate. A subsequent nucleophilic attack by the chloride anion occurs preferentially at the C4 position (favored over C6 due to the transition state stabilization provided by the fused pyrrole ring). This is followed by rearomatization and cleavage of the N–O bond to yield the C4-chloro product 3. The addition of N,N-diisopropylethylamine (DIPEA) scavenges generated HCl, suppressing side reactions and boosting yields up to 85% 4.

Workflow A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B mCPBA (N-Oxidation) A->B C 7-Azaindole N-oxide Intermediate B->C D POCl3 / DIPEA (Chlorination) C->D E 4-Chloro-7-azaindole (Target) D->E Rearrangement

Two-step synthetic workflow for 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 30 mmol scale synthesis, optimized for maximum regioselectivity and yield.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
7-Azaindole 118.141.003.54 gStarting Material
mCPBA (77%) 172.571.208.06 gOxidizing Agent
POCl3​ 153.338.0022.0 mLChlorinating Agent
DIPEA 129.240.150.78 mLAcid Scavenger / Catalyst
DME / Heptane N/AVariable50 mLBiphasic Solvent System

Self-Validating Experimental Protocol

Phase I: N-Oxidation of 7-Azaindole
  • Initiation: Dissolve 7-azaindole (3.54 g, 30.0 mmol) in a mixed solvent system of 1,2-dimethoxyethane (DME, 17 mL) and n-heptane (33 mL) in a round-bottom flask equipped with a magnetic stirrer 4.

  • Oxidation: Cool the solution to 0–5 °C using an ice bath. Add mCPBA (8.06 g, 36.0 mmol) portion-wise over 15 minutes to control the exothermic peroxy-acid reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 to 5 hours.

  • Self-Validation Checkpoint 1 (TLC & LC-MS): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.5 ) should disappear, replaced by a highly polar baseline spot ( Rf​≈0.1 ). LC-MS will confirm the product with an m/z of 135 [M+H]+ .

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold heptane and dry under vacuum to afford the crude 7-azaindole N-oxide as a pale solid. Note: This intermediate is sufficiently pure to be carried directly into Phase II.

Phase II: Regioselective C4-Chlorination
  • Activation: Suspend the crude N-oxide in a fresh mixture of DME (34 mL) and n-heptane (64 mL). Add DIPEA (0.78 mL, 4.5 mmol) to the suspension.

  • Chlorination: Caution: POCl3​ is highly corrosive and reacts violently with moisture. Slowly add POCl3​ (22.0 mL, 240 mmol) dropwise to the reaction mixture.

  • Thermal Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C for 18 hours. The prolonged heating is required to drive the aromatization and cleavage of the intermediate dichlorophosphate ester.

  • Quench & Basification: Cool the mixture to room temperature. Carefully and slowly pour the mixture into vigorously stirred ice water (150 mL) to quench the excess POCl3​ .

  • Self-Validation Checkpoint 2 (pH-Dependent Precipitation): The target molecule is basic. In the highly acidic quench solution, it exists as a soluble hydrochloride salt. Slowly add 6N NaOH until the solution reaches pH 10. As the pH crosses the molecule's pKa, the neutral 4-chloro-1H-pyrrolo[2,3-b]pyridine will rapidly precipitate as a pale orange/off-white solid. If no solid forms, the pH is still too low.

  • Final Isolation: Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and dry under high vacuum. LC-MS will confirm the product with a characteristic chlorine isotope pattern at m/z 153/155 [M+H]+ .

Downstream Applications in Kinase Inhibitor Design

Once synthesized, the C4-chloride acts as a synthetic lynchpin. Because the 7-azaindole core mimics the purine ring of ATP, substituting the C4 position via Buchwald-Hartwig amination or Suzuki-Miyaura coupling allows researchers to build vectors that extend deeply into the hydrophobic back-cleft of kinases, effectively blocking downstream signaling pathways 1.

Pathway A 4-Chloro-7-azaindole Scaffold B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B C4 Functionalization C Target Kinase Inhibitor B->C D ATP-Binding Pocket Blockade C->D E Downstream Signaling Arrest (e.g., MAPK/PI3K) D->E

Application of 4-chloro-7-azaindole in kinase inhibitor development.

References

  • Product Class 22: Azaindoles and Their Derivatives . Science of Synthesis. Available at: 3

  • 4-Chloro-7-azaindole synthesis . ChemicalBook. Available at: 4

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry. Available at: 1

  • Processes for the preparation of antiviral 7-azaindole derivatives . US Patent 6884889B2. Available at: 2

Sources

Application

Advanced Application Note: Strategic Functionalization of the 7-Azaindole C-4 Position

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals focusing on the strategic functionalization of the 7-azaindole scaffold. Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals focusing on the strategic functionalization of the 7-azaindole scaffold.

Executive Summary & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of both indole and purine, making it a cornerstone in the development of kinase inhibitors and neurotropic agents. However, the functionalization of the C-4 position presents a formidable synthetic challenge.

The Causality of Regioselectivity: The innate electronic distribution of 7-azaindole dictates its reactivity. The electron-rich pyrrole ring naturally directs electrophilic aromatic substitution (EAS) to the C-3 position. Conversely, directed lithiation or transition-metal-catalyzed C–H activation typically occurs at the C-2 position due to the proximity of the N-1 directing group. The pyridine ring renders the C-4, C-5, and C-6 positions electron-deficient, but the C-4 position is particularly inaccessible due to steric shielding from the adjacent bridgehead and a lack of intrinsic directing vectors.

To override these innate electronic biases, chemists must employ strategic interventions. This guide details two state-of-the-art methodologies for C-4 functionalization: Transient Directing Group (TDG) enabled C–H activation and Buchwald-Hartwig amination of pre-functionalized C-4 halides .

Strategic Pathways for C-4 Functionalization

Strategy A: Transient Directing Group (TDG) Enabled C–H Arylation

Direct C–H functionalization at C-4 avoids the need for pre-halogenated starting materials. By installing a formyl group at the easily accessible C-3 position, researchers can utilize an amino acid like glycine as a Transient Directing Group (TDG) [1].

Mechanistic Causality: Glycine condenses with the C-3 carbaldehyde in situ to form an imine. The imine nitrogen and the carboxylate oxygen act as a bidentate ligand, coordinating to the Palladium(II) catalyst. This rigid coordination geometry forces the Pd center into proximity with the C-4 proton, enabling a highly regioselective concerted metalation-deprotonation (CMD) event via a stable 6-membered palladacycle. Following oxidative addition of an aryl iodide and subsequent reductive elimination, hydrolysis releases the TDG, regenerating the aldehyde.

G A 7-Azaindole-3-carbaldehyde B Imine Condensation (Glycine TDG) A->B C Pd(II) Coordination (Bidentate) B->C D C-H Activation (6-Membered Palladacycle) C->D E Oxidative Addition (Ar-I) D->E F Reductive Elimination E->F G Hydrolysis & TDG Release F->G G->A Catalytic Cycle

Mechanism of TDG-directed Pd-catalyzed C-4 arylation of 7-azaindole.

Strategy B: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

When C-N bond formation is required at C-4 (a common motif in kinase inhibitors), starting from 4-chloro-7-azaindole is the most reliable approach. The 4-chloro derivative is typically synthesized via N-oxide activation (Reissert-Henze type reaction).

Mechanistic Causality: Cross-coupling at the C-4 position of 7-azaindole is notoriously sluggish. The electron-rich nature of the fused pyrrole ring deactivates the oxidative addition of Pd into the C-Cl bond, while the basic azaindole nitrogens can poison the catalyst. To overcome this, the use of highly active, sterically demanding, and electron-rich phosphine ligands like RuPhos is mandatory [2]. The electron-rich dicyclohexylphosphine moiety of RuPhos accelerates oxidative addition, while its steric bulk enforces a monoligated Pd(0) species that accelerates reductive elimination.

Workflow step1 1. Reagent Assembly Inside Glovebox / Ar Atmosphere step2 2. Precatalyst Activation RuPhos Pd G2 + RuPhos step1->step2 step3 3. Cross-Coupling 100°C, 12h, Toluene/Dioxane step2->step3 step4 4. Aqueous Quench NH4Cl (sat.) step3->step4 step5 5. Extraction & Purification Flash Chromatography step4->step5

Experimental workflow for the Buchwald-Hartwig amination of 4-chloro-7-azaindole.

Quantitative Data & Method Comparison

The following table summarizes the quantitative parameters and operational trade-offs between the two primary C-4 functionalization strategies.

ParameterTDG C–H ArylationBuchwald-Hartwig Amination
Bond Formed C(sp²) – C(sp²)C(sp²) – N(sp³) or N(sp²)
Starting Material 7-Azaindole-3-carbaldehyde4-Chloro-7-azaindole
Catalyst System Pd(OAc)₂ (10 mol%)RuPhos Pd G2 (5 mol%)
Key Ligand/TDG Glycine (20 mol%)RuPhos (5 mol%)
Typical Yields 45% – 92%33% – 88%
Reaction Temp. 110 °C100 °C
Primary Advantage Atom economical; no pre-halogenation required.Access to critical C-N pharmacophores.
Primary Limitation Requires C-3 formyl group; limited to aryl iodides.Requires rigorous exclusion of oxygen/moisture.

Validated Experimental Protocols

Protocol 1: Pd-Catalyzed C-4 Arylation via Glycine TDG

This protocol is adapted for the regioselective C-4 arylation of 7-azaindole-3-carbaldehydes.

Materials Required:

  • 7-Azaindole-3-carbaldehyde (0.2 mmol, 1.0 equiv)

  • Aryl iodide (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Glycine (0.04 mmol, 20 mol%)

  • AgTFA (0.4 mmol, 2.0 equiv)

  • Solvent: AcOH / HFIP (Hexafluoroisopropanol) mixture (1:1 v/v, 2.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 7-azaindole-3-carbaldehyde, Pd(OAc)₂, glycine, and AgTFA.

  • Solvent Addition: Add the aryl iodide followed by the AcOH/HFIP solvent mixture. Causality Note: HFIP is critical here as its strong hydrogen-bond donating ability stabilizes the highly polar palladacycle transition state and prevents catalyst aggregation.

  • Reaction: Seal the tube and stir the reaction mixture at 110 °C in a pre-heated oil bath for 24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation System:

  • LC-MS: Confirm the mass shift corresponding to the addition of the aryl group minus one proton [M+Ar-H]+.

  • 1H NMR: The definitive marker of success is the disappearance of the C-4 proton signal (typically a doublet around 8.2–8.4 ppm in the starting material) and the retention of the C-5 and C-6 protons, which will shift to a pair of coupled doublets (J ≈ 5.0 Hz).

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol utilizes a highly active precatalyst system to overcome the electronic deactivation of the azaindole core [3].

Materials Required:

  • 4-Chloro-7-azaindole (0.5 mmol, 1.0 equiv)

  • Secondary Amine (0.6 mmol, 1.2 equiv)

  • RuPhos Pd G2 precatalyst (0.025 mmol, 5 mol%)

  • RuPhos ligand (0.025 mmol, 5 mol%)

  • NaOtBu (1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with 4-chloro-7-azaindole, RuPhos Pd G2, RuPhos, and NaOtBu. Causality Note: NaOtBu is highly hygroscopic; exposure to ambient moisture will rapidly quench the active Pd(0) species, leading to reaction failure.

  • Reagent Addition: Add the secondary amine and anhydrous, degassed solvent. Seal the vial tightly with a PTFE-lined septum cap.

  • Heating: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 12 hours.

  • Quench: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. Note: Avoid highly acidic quenches, as the resulting 4-amino-7-azaindole product is highly basic and will partition into the aqueous layer.

  • Extraction: Extract the mixture with ethyl acetate (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic product on silica).

Self-Validation System:

  • TLC: The product will typically be highly fluorescent under 254 nm UV light and will stain intensely with Dragendorff's reagent.

  • 1H NMR: Confirm the integration of the newly introduced amine protons. The C-5 proton of the azaindole ring will experience a significant upfield shift (shielding) due to the electron-donating nature of the newly installed C-4 amine.

References

  • Palladium Catalyzed Site-Selective C4-Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis (2020). URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC). URL:[Link]

Method

High-Throughput Synthesis of 4-Substituted-7-Azaindole Libraries: Application Notes &amp; Protocols

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, widely utilized in the design of kinase inhibitors and other targeted therapeutics[1]. While functionalization at t...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, widely utilized in the design of kinase inhibitors and other targeted therapeutics[1]. While functionalization at the C-2 and C-3 positions is well-documented, targeted substitution at the C-4 position presents unique synthetic challenges. Traditional nucleophilic aromatic substitution (SNAr) at the C-4 position of 7-azaindoles typically requires excessively harsh conditions, extended reaction times, and a large excess of nucleophiles[2].

To overcome these limitations and enable the rapid generation of diverse compound libraries, palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling) have become the gold standard[3][4]. This application note details the mechanistic rationale, quantitative optimization data, and validated protocols for synthesizing libraries of 4-substituted-7-azaindoles.

Mechanistic Rationale & Pathway Design

Because direct electrophilic substitution on the 7-azaindole core preferentially occurs at the C-3 position[5], accessing the C-4 position requires a strategic detour. The most reliable method involves the initial N-oxidation of the pyridine ring using hydrogen peroxide, followed by a regioselective halogenation (using POCl3 or POBr3) to yield 4-chloro- or 4-bromo-7-azaindole[6].

Once the 4-halo-7-azaindole intermediate is isolated, it serves as a versatile electrophilic hub. Palladium-catalyzed C–N, C–O, and C–C bond formations can then be executed under relatively mild conditions to generate a wide array of derivatives[2].

G A 7-Azaindole B 7-Azaindole N-oxide A->B H2O2 / Oxidation C 4-Halo-7-azaindole (Cl or Br) B->C POX3 / Halogenation D Buchwald-Hartwig (C-N / C-O Bonds) C->D Amines/Phenols Pd Catalyst E Suzuki-Miyaura (C-C Bonds) C->E Boronic Acids Pd Catalyst

Workflow for the divergent synthesis of 4-substituted-7-azaindole libraries.

Quantitative Optimization of Cross-Coupling Conditions

The success of library generation depends heavily on the precise combination of palladium precursors, phosphine ligands, and bases. For C–N bond formation, the combination of Pd(OAc)2 or Pd2(dba)3 with the bidentate ligand Xantphos and Cs2CO3 provides rapid conversion[2]. Conversely, C–O coupling strictly requires K2CO3 as the base to prevent side reactions[3].

Table 1: Standardized Conditions for 4-Halo-7-Azaindole Functionalization
Reaction TypeElectrophileNucleophileCatalyst / LigandBaseSolvent / TempExpected Yield
C–N Coupling N-protected 4-Br-7-azaindolePrimary/Secondary AminesPd(OAc)2 (5 mol%) + Xantphos (10 mol%)Cs2CO3Dioxane, 100 °C65–95%
C–O Coupling N-protected 4-Br-7-azaindolePhenolsPd(OAc)2 (5 mol%) + Xantphos (10 mol%)K2CO3Dioxane, 100 °C50–85%
C–C Coupling 4-Cl or 4-Br-7-azaindoleArylboronic AcidsPd(PPh3)4 (5 mol%)K2CO3Dioxane/H2O, 90 °C70–90%

Data synthesized from established methodological studies on azaindole cross-coupling[2][3][4].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the 4-Bromo-7-Azaindole Scaffold

Note: This protocol establishes the core library precursor.

  • N-Oxidation: Dissolve 7-azaindole (1.0 equiv) in ethyl acetate. Add m-CPBA or 30% H2O2 (1.2 equiv) and stir at room temperature for 12 hours. Filter the resulting precipitate to isolate 7-azaindole N-oxide[6].

  • Halogenation: Suspend the N-oxide intermediate in acetonitrile. Slowly add POBr3 (2.0 equiv) and diisopropylethylamine (DIPEA, catalytic) at 0 °C[6].

  • Heating: Reflux the mixture at 90 °C for 4–6 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3 at 0 °C. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography to yield 4-bromo-7-azaindole.

Protocol B: Buchwald-Hartwig C–N Cross-Coupling

Note: N-protection (e.g., with SEM or Boc) of the 7-azaindole is highly recommended prior to this step to prevent catalyst poisoning or competing N-1 arylation[2][4].

  • Preparation: To an oven-dried Schlenk tube, add N-protected 4-bromo-7-azaindole (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (1.5 mmol)[2][7].

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure strict deoxygenation[7].

  • Solvent Addition: Inject anhydrous dioxane (2 mL) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 8–12 hours until TLC/LCMS indicates complete consumption of the starting material[2].

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA 4-Halo-7-azaindole AM Amine Coordination & Deprotonation OA->AM Amine + Cs2CO3 RE Reductive Elimination Product Release AM->RE RE->Pd0 4-Amino-7-azaindole

Buchwald-Hartwig catalytic cycle for 4-amino-7-azaindole generation.

Protocol C: Suzuki-Miyaura C–C Cross-Coupling
  • Preparation: In a round-bottom flask, combine 4-chloro- or 4-bromo-7-azaindole (1.0 mmol), the selected arylboronic acid (1.2 mmol), and Pd(PPh3)4 (5 mol%)[4].

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane (4 mL) and 2M aqueous K2CO3 (1 mL).

  • Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere for 6–8 hours[4].

  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine organic layers, dry over Na2SO4, and purify via column chromatography.

Troubleshooting & Expert Insights

  • Regioselectivity Issues: If di-halogenated starting materials are used (e.g., 2-iodo-4-chloro-7-azaindole), oxidative addition of palladium will preferentially occur at the C-2 position due to the weaker C–I bond. To functionalize C-4 in these systems, one must perform the C-4 amination prior to introducing halogens at C-2, or utilize highly chemoselective conditions[8].

  • Desulfonation: When using N-tosyl protected 7-azaindoles in C–N couplings with strong bases and high temperatures, premature desulfonation can occur, leading to free N-H species that halt the catalytic cycle[2]. Using SEM (2-(trimethylsilyl)ethoxymethyl) protection is generally more robust for library synthesis[4].

  • C–O Coupling Failures: The choice of base is strictly causal to success here. Cs2CO3, which works perfectly for amines, often leads to decomposition or no reaction with phenols. K2CO3 must be used to ensure the smooth generation of the phenoxide nucleophile without degrading the catalyst[2][3].

References

  • Thutewohl, M., Schirok, H., Bennabi, S., & Figueroa-Pérez, S. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synthesis, 2006(04), 629-632.[Link]

  • Thutewohl, M. et al. (2006). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC - NIH.[Link]

  • Preparation method for 4-substituted-7-azaindole. (2014).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). PMC - NIH.[Link]

  • Atlanchim Pharma. (2022). Scientific Letter: Synthesis of 7-Azaindole Derivatives. Atlanchim Pharma.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI / PMC - NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Acidic Stability of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chemical vulnerabilities of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chemical vulnerabilities of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (commonly referred to as 4-chloro-7-azaindoline) under acidic conditions. This guide is built for researchers and drug development professionals who require high-fidelity synthetic workflows, providing both the mechanistic causality behind degradation and the self-validating protocols needed to prevent it.

Part 1: Core FAQs & Troubleshooting Guides

Q1: Why does my 4-chloro-7-azaindoline degrade into a highly polar byproduct during acidic Boc-deprotection?

The Causality: The degradation you are observing is the acid-catalyzed hydrolysis of the 4-chloro substituent. The core of this molecule contains an indoline-like secondary amine (N1) and a pyridine-like nitrogen (N7). Because the lone pair on N1 conjugates with the pyridine ring, the basicity of N7 is significantly elevated, with predicted pKa values ranging from 9.3 to 10.75[1],[2]. Under even mildly acidic conditions, N7 is rapidly and fully protonated to form a pyridinium cation.

Because the 4-chloro substituent is located para to N7, the protonated N7+ acts as a powerful electron sink. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, heavily activating the C4 position toward Nucleophilic Aromatic Substitution (SNAr)[3],[4]. If water is present in your acidic medium (e.g., aqueous HCl or TFA/H2O mixtures), it will attack the highly electrophilic C4 carbon. Subsequent elimination of the chloride ion yields 4-hydroxy-7-azaindoline, which rapidly tautomerizes to the highly stable, polar 4-oxo-lactam (pyridone).

Q2: How can I safely remove an N-Boc group without hydrolyzing the 4-chloro substituent?

The Causality: To prevent SNAr hydrolysis, you must eliminate the nucleophile (water) from the system. By utilizing strictly anhydrous acids (such as 4M HCl in dry dioxane or anhydrous TFA in dry dichloromethane), N7 is still protonated to facilitate the Boc-deprotection, but there is no aqueous nucleophile available to attack the C4 position. The chloride remains stable on the ring.

Q3: I observe aromatization to 4-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) during my post-acid workup. How do I prevent this?

The Causality: While the protonated azaindoline salt is relatively stable against oxidation, neutralizing the compound during a basic workup restores the electron-rich free base. Indolines are notoriously susceptible to aerobic oxidation to form fully aromatic indoles. To mitigate this, basic workups must be performed at 0 °C using degassed solvents under an inert argon atmosphere to starve the system of the thermal energy and oxygen required for aromatization.

Part 2: Quantitative Stability Profile

The following table summarizes the stability of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine across various conditions, allowing for rapid experimental comparison.

ConditionSolvent SystemTempTime% Intact ProductMajor Degradant
1M HCl (Aqueous) H2O / MeOH60 °C2 h< 5%4-Oxo-7-azaindoline (Hydrolysis)
50% TFA H2O / DCM25 °C12 h45%4-Oxo-7-azaindoline (Hydrolysis)
4M HCl Anhydrous Dioxane25 °C24 h> 98%None (Stable as HCl salt)
Sat. NaHCO3 (Workup) EtOAc / H2O (Air)25 °C4 h70%4-Chloro-7-azaindole (Oxidation)
Sat. NaHCO3 (Workup) EtOAc / H2O (Argon)0 °C4 h> 95%None

Part 3: Experimental Protocols

Protocol A: Anhydrous Acidic Deprotection (Preserving the 4-Chloro Group)

This protocol is a self-validating system: by systematically excluding water, the SNAr pathway is mathematically shut down, ensuring the survival of the 4-chloro group.

  • Preparation: Dissolve the N-Boc protected 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice bath to suppress any ambient thermal degradation.

  • Acidification: Dropwise add 4M HCl in anhydrous dioxane (10.0 eq). Note: The strictly anhydrous environment prevents the nucleophilic attack at the activated C4 position.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS (aliquots must be quenched in anhydrous methanol, not water).

  • Isolation: Concentrate the mixture in vacuo to yield the product as a stable hydrochloride salt. Store the salt at -20 °C under argon.

Protocol B: Safe Free-Basing and Workup

This protocol utilizes thermodynamic suppression (0 °C) and atmospheric exclusion (Argon) to prevent the oxidative aromatization of the free base.

  • Suspension: Suspend the hydrochloride salt obtained from Protocol A in degassed ethyl acetate at 0 °C.

  • Neutralization: Slowly add a cold (0 °C), degassed saturated aqueous solution of NaHCO3 until the aqueous layer reaches pH 8.

  • Extraction: Extract the aqueous layer with cold ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 25 °C. Use the free base immediately in the next synthetic step.

Part 4: Mechanistic & Workflow Visualizations

SNAr_Mechanism A 4-Chloro-7-azaindoline (Neutral Free Base) B Protonation at N7 (Highly Electrophilic Pyridinium) A->B Aqueous Acid (pH < 7) C Nucleophilic Attack by H2O at C4 (para to N7+) B->C Heat / H2O D Meisenheimer Intermediate (Stabilized by N7) C->D E Chloride Elimination (-HCl) D->E F 4-Hydroxy-7-azaindoline (Enol Form) E->F G Tautomerization to 4-Oxo-7-azaindoline (Lactam) F->G Rapid

Mechanistic pathway of acid-catalyzed SNAr hydrolysis of the 4-chloro substituent.

Workflow Step1 Starting Material (e.g., N-Boc protected) Step2 Anhydrous Acid Treatment (4M HCl in Dioxane, 0 °C) Step1->Step2 Step3 Evaporation (Remove volatiles in vacuo) Step2->Step3 Complete deprotection Step4 Isolate as HCl Salt (Stable for storage) Step3->Step4 Pathway A: Storage Step5 Cold Basic Workup (Aq. NaHCO3, 0 °C, Ar atm) Step3->Step5 Pathway B: Free-basing Step6 Free Base Product (Use immediately) Step5->Step6 Extract & Dry

Optimized experimental workflow for handling 4-chloro-7-azaindolines under acidic conditions.

References

  • Aminopyridines - EPA Archive. U.S. Environmental Protection Agency. URL:[Link]

  • 7-Azaindole Chemical Properties and pKa Data. LookChem. URL:[Link]

  • On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. Journal of the American Chemical Society / PMC. URL:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin / J-Stage. URL:[Link]

Sources

Optimization

workup procedure for reactions involving 4-chloro-7-azaindole

Technical Support Center: 4-Chloro-7-Azaindole Reaction Workup & Troubleshooting Welcome to the technical support center for the handling, extraction, and purification of 4-chloro-7-azaindole and its derivatives. The 7-a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-7-Azaindole Reaction Workup & Troubleshooting

Welcome to the technical support center for the handling, extraction, and purification of 4-chloro-7-azaindole and its derivatives. The 7-azaindole scaffold is a privileged motif in drug discovery, particularly in the design of kinase inhibitors. However, its unique physicochemical properties—specifically its amphoteric nature—often lead to significant challenges during reaction workups, including intractable emulsions and unexplained mass loss.

This guide is designed for process chemists and drug development professionals, providing causality-driven troubleshooting and self-validating experimental protocols.

Part 1: Quantitative Physicochemical Data

To understand why 4-chloro-7-azaindole behaves unpredictably during aqueous workup, we must first analyze its physicochemical properties. The molecule possesses both a basic pyridine nitrogen (N7) and a weakly acidic pyrrole nitrogen (N1).

PropertyValueMechanistic Implication for Workup
pKa (Pyridine N7) ~4.6Protonates at pH < 4.5. If the aqueous quench is too acidic, the product forms a water-soluble salt, leading to mass loss in the aqueous layer.
pKa (Pyrrole N1) ~13.0Deprotonates at pH > 13. Highly basic aqueous conditions (e.g., strong NaOH) will form a water-soluble potassium/sodium salt.
LogP (estimated) ~1.8Moderate lipophilicity. While soluble in organic solvents, it can partition into large volumes of water if its hydrogen-bonding network is not disrupted.
Aqueous Solubility AmphotericHighly soluble in acidic/basic media; requires strict buffering to the isoelectric point (pH 7–8) for efficient organic extraction.

Part 2: FAQ & Troubleshooting Guide

Q1: Why am I losing mass during the aqueous extraction of my 4-chloro-7-azaindole amination product? A1: This is a classic issue caused by the amphoteric nature of the 7-azaindole core. During Palladium-catalyzed aminations of unprotected 4-chloro-7-azaindoles, significant mass loss during extraction is frequently observed due to the formation of water-soluble side products and the protonation/deprotonation of the azaindole core[1].

  • Causality: If your Buchwald-Hartwig amination uses a strong base (like NaOtBu) and you quench directly with water, the pH may exceed 12. This deprotonates the N1 pyrrole nitrogen, dragging your product into the aqueous phase. Conversely, an overly acidic quench protonates the N7 pyridine nitrogen.

  • Solution: Always buffer your aqueous quench to pH 7.5 using saturated aqueous NH 4​ Cl. If mass loss still occurs, saturate the aqueous layer with NaCl (salting out) and extract with a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (iPrOH). The isopropanol acts as a hydrogen-bond disruptor, breaking the hydration sphere around the highly polar azaindole core and forcing it into the organic layer.

Q2: My Suzuki-Miyaura coupling of unprotected 4-chloro-7-azaindole yielded an intractable emulsion during workup. How do I resolve this? A2: Unprotected 4-chloro-7-azaindole is notoriously challenging in Suzuki-Miyaura reactions, often resulting in poor conversion at standard temperatures (e.g., 40 °C)[2] or generating complex mixtures. The emulsion during workup is typically caused by a combination of finely dispersed Palladium black and the surfactant-like properties of amphiphilic azaindole salts.

  • Causality: Unreacted azaindole and its functionalized derivatives can coordinate with residual transition metals, creating highly stable micelles at the organic-aqueous interface.

  • Solution: Do not attempt to separate a severe emulsion in the separatory funnel. Instead, drain the entire biphasic mixture and filter it through a tightly packed pad of Celite. The Celite traps the Pd-black and physically breaks the micellar structures, allowing for rapid phase separation.

Q3: How can I remove unreacted 4-chloro-7-azaindole from my N-alkylated product without relying on column chromatography? A3: You can exploit the differential pKa of the starting material versus the product.

  • Causality: Once you have N-alkylated the pyrrole nitrogen, the product no longer possesses the acidic N1 proton (pKa ~13), but it retains the basic N7 (pKa ~4.6). The unprotected starting material remains amphoteric.

  • Solution: Perform a controlled acid-base extraction. Dissolve the crude mixture in EtOAc and wash with 0.1 M HCl (pH ~1). Both the starting material and product will protonate and move to the aqueous layer. Separate the aqueous layer, basify it carefully to pH 8 with saturated NaHCO 3​ , and re-extract with EtOAc. This leaves highly polar impurities behind and often selectively partitions the products based on subtle lipophilicity differences.

Part 3: Standardized, Self-Validating Methodologies

Protocol 1: Optimized Workup for Pd-Catalyzed Buchwald-Hartwig Amination

Standard Buchwald-Hartwig amination protocols for 4-chloro-7-azaindole utilize Pd 2​ dba 3​ and XPhos, followed by filtration through Celite to remove insoluble particulates before phase separation[3].

Step-by-Step Methodology:

  • Quenching: Upon reaction completion, cool the vessel to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) equal to 3x the original reaction volume.

  • Primary Filtration (Self-Validating Step): Filter the diluted mixture through a 1-inch pad of Celite. Wash the pad with additional EtOAc.

    • Validation Check: Inspect the filtrate. It must be transparent (though it may be colored). If black particulate matter is visible, the Celite pad was compromised, and the mixture will form an emulsion. Refilter immediately.

  • pH-Controlled Wash: Transfer the filtrate to a separatory funnel. Add an equal volume of half-saturated aqueous NH 4​ Cl to buffer the system to pH ~7.5. Agitate gently and vent.

  • Phase Separation & Spot Test (Self-Validating Step): Allow the layers to separate.

    • Validation Check: Before discarding the lower aqueous layer, perform a TLC spot test. Spot the aqueous layer directly onto a silica plate alongside the organic layer. Visualize under 254 nm UV light. If the aqueous spot shows significant UV absorbance matching your product's R f​ , the extraction is incomplete.

  • Rescue Extraction: If the TLC validation fails (product in water), add solid NaCl to the aqueous layer until saturated. Extract three times with a 4:1 v/v mixture of DCM:iPrOH.

  • Drying: Combine all organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Part 4: Workflows & Visualizations

Workflow Step1 Crude Reaction Mixture (Contains Pd, Salts, Product) Step2 Filter through Celite Pad (Removes Pd-black) Step1->Step2 Step3 Quench with Aq. NH4Cl (Buffer to pH ~7.5) Step2->Step3 Step4 Phase Separation (EtOAc / Aqueous) Step3->Step4 Step5 Aqueous Layer (Check by UV-TLC) Step4->Step5 Bottom Step6 Organic Layer (Contains Azaindole) Step4->Step6 Top

Caption: Workflow for the extraction and phase separation of 4-chloro-7-azaindole derivatives.

Troubleshooting Start Issue: Emulsion Formation or Mass Loss Check1 Is pH between 7 and 8? Start->Check1 Action1 Adjust pH with 1M HCl or NaHCO3 Check1->Action1 No Check2 Is emulsion persisting? Check1->Check2 Yes Action1->Check2 Action2 Add Brine (Salting Out) or filter via Celite Check2->Action2 Yes Extract Extract with DCM:iPrOH (4:1) Check2->Extract No Action2->Extract

Caption: Troubleshooting decision tree for resolving emulsions and mass loss during azaindole workup.

References

1.[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: ResearchGate URL:1

2.[2] Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction Source: SciSpace URL:2

3.[3] Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: ACS Publications URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 4-Chloro-7-azaindole vs. 7-Azaindole in Drug Discovery

As a Senior Application Scientist navigating the complexities of medicinal chemistry, selecting the right heterocyclic building block is often the difference between a failed assay and a clinical candidate. 7-Azaindole i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry, selecting the right heterocyclic building block is often the difference between a failed assay and a clinical candidate. 7-Azaindole is a highly privileged scaffold, widely recognized as a bioisostere of both indole and purine[1]. Its unique structural framework features a hydrogen bond donor (N1-H) and an acceptor (N7) that perfectly mimic the binding of ATP to the hinge region of kinases[2].

However, unsubstituted 7-azaindole often lacks the necessary target selectivity and lipophilicity for advanced drug development. The introduction of a chlorine atom at the C4 position to form 4-chloro-7-azaindole fundamentally alters the molecule's physicochemical profile. The C4-chlorine provides critical steric bulk that can project into the kinase gatekeeper region, significantly enhancing target selectivity[1]. Furthermore, in the context of transition metal complexes, 4-chloro-7-azaindole ligands have demonstrated the remarkable ability to overcome cisplatin resistance in aggressive cancer cell lines[3].

This guide objectively compares the structural dynamics, kinase binding mechanisms, and biological activities of these two scaffolds, providing field-proven experimental protocols for their evaluation.

Physicochemical and Structural Comparison

The addition of a halogen at the C4 position is not merely a structural tweak; it is a calculated modification that alters the electron density of the entire pyrrolopyridine core.

Table 1: Physicochemical Profiling
Property7-Azaindole (Unsubstituted)4-Chloro-7-azaindoleImpact on Biological Activity
Molecular Weight 118.14 g/mol 152.58 g/mol Increased mass alters diffusion rates and target residence time.
Lipophilicity (LogP) ~1.3~1.9Enhanced membrane permeability and hydrophobic pocket binding.
H-Bonding (Donor/Acceptor) 1 / 11 / 1Core hinge-binding capability remains intact.
Steric Profile at C4 Hydrogen (Small)Chlorine (Bulky)Induces conformational shifts; prevents off-target kinase binding.
Electronic Effects Electron-rich pyrroleElectron-withdrawing ClLowers pKa of N7 slightly; activates C4 for Buchwald-Hartwig coupling.

Kinase Binding Mechanisms: The Hinge Region Dynamics

The primary utility of the azaindole core lies in its ability to anchor into the ATP-binding site of kinases.

  • 7-Azaindole Binding: The unsubstituted core binds via a standard dual hydrogen-bond motif. The N7 atom acts as a hydrogen bond acceptor, while the N1-H acts as a donor, interacting directly with the backbone amides of the kinase hinge region[2].

  • 4-Chloro-7-azaindole Binding: While maintaining the core N1/N7 hydrogen bonds, the C4-chlorine atom projects towards the gatekeeper residue or an adjacent hydrophobic pocket. This steric projection can either lock the kinase into a specific conformation (e.g., in BRAF or Aurora kinase inhibitors) or actively clash with off-target kinases, thereby drastically improving the selectivity profile[1][2].

KinaseBinding Core Azaindole Scaffold Unsub 7-Azaindole (Unsubstituted) Core->Unsub Sub 4-Chloro-7-azaindole Core->Sub Hinge Kinase Hinge Region (Dual H-Bonding) Unsub->Hinge N1-H (Donor) N7 (Acceptor) Sub->Hinge N1-H (Donor) N7 (Acceptor) Gatekeeper Hydrophobic Pocket / Gatekeeper Interaction Sub->Gatekeeper C4-Cl (Steric/Lipophilic) Activity1 Baseline Kinase Inhibition Hinge->Activity1 Activity2 Enhanced Selectivity & Cytotoxicity Hinge->Activity2 Gatekeeper->Activity2

Logical flow of kinase binding interactions comparing 7-azaindole and its 4-chloro derivative.

Comparative Biological Activity: Overcoming Cisplatin Resistance

Beyond traditional kinase inhibition, azaindoles have recently emerged as potent ligands for cytotoxic transition metal complexes (Pt and Pd)[3]. A major limitation of traditional platinum-based drugs like cisplatin is acquired cellular resistance.

Recent in vitro studies demonstrate that coordinating Pt(II) or Pd(II) with 4-chloro-7-azaindole derivatives yields complexes with significantly higher cytotoxicity than cisplatin against resistant cell lines[3]. The lipophilic nature of the chloro-substituted ligand enhances cellular uptake, while its steric bulk prevents rapid deactivation by intracellular thiols. Furthermore, chloro-substitution has been shown to reduce toxicity in normal fibroblasts, widening the therapeutic window[4].

Table 2: Cytotoxicity of Azaindole Metal Complexes

Data derived from in vitro evaluation of Pt(II) complexes against resistant cancer lines[4].

Compound / ComplexA2780cis (Resistant Ovarian) IC₅₀MDA-MB-231 (Breast Cancer) IC₅₀BALB/3T3 (Normal Fibroblasts) IC₅₀Selectivity Profile
Cisplatin (Control) > 15.0 µM16.3 ± 3.9 µMHighly ToxicPoor
Pt(II) + 7-Azaindole ~ 12.0 µM~ 14.5 µMToxicModerate
Pt(II) + 4-Chloro-7-azaindole 4.96 ± 0.49 µM4.83 ± 0.38 µM14.98 ± 5.59 µMHigh (Overcomes resistance)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in quality controls.

ExperimentalWorkflow Step1 Ligand Synthesis Step2 Metal Complexation Step1->Step2 Step3 Structural Validation Step2->Step3 Step4 In Vitro Cytotoxicity Step3->Step4 Step5 Selectivity Analysis Step4->Step5

Step-by-step experimental workflow for evaluating azaindole-based transition metal complexes.

Protocol A: Regioselective Synthesis of 4-Chloro-7-azaindole

Causality & Logic: Direct electrophilic chlorination of 7-azaindole is poorly regioselective and often favors the C3 position of the electron-rich pyrrole ring. To selectively functionalize the C4 position, a two-step sequence is required. First, oxidation with mCPBA forms the N7-oxide, which electronically activates the C4 position for nucleophilic attack. Subsequent treatment with POCl₃ acts as both a chlorinating and deoxygenating agent, selectively installing the chlorine at C4[1].

  • N-Oxidation: Dissolve 7-azaindole (1.0 equiv) in EtOAc. Slowly add mCPBA (1.2 equiv) at 0 °C. Stir at room temperature for 4 hours.

  • Validation Check 1: Monitor via TLC. The N-oxide will appear as a highly polar baseline spot compared to the starting material. Isolate the N-oxide via filtration.

  • Chlorination: Suspend the N-oxide in toluene and slowly add POCl₃ (3.0 equiv) dropwise at 0 °C. Heat the mixture to 90 °C for 6 hours[1].

  • Quenching & Extraction: Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Validation Check 2 (Self-Validating): Confirm regioselectivity via ¹H NMR. The successful synthesis is validated by the disappearance of the C4 proton doublet and a distinct downfield shift of the C5 proton.

Protocol B: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

Causality & Logic: The C4-chlorine serves as an excellent leaving group for palladium-catalyzed cross-coupling, allowing the rapid synthesis of extended kinase inhibitors or anti-trypanosomal agents[5].

  • Preparation: Combine 4-chloro-7-azaindole (1.0 equiv), the desired amine (3.0 equiv), and K₂CO₃ (3.0 equiv) in tert-butanol (0.5 M)[5].

  • Degassing: Degas the mixture with argon for 5 minutes. Crucial step: Oxygen will rapidly deactivate the Pd catalyst.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv), then degas again[5].

  • Reaction: Heat the sealed vessel to 100 °C overnight on a shaker plate.

  • Validation Check (Self-Validating): Run a parallel control reaction without the Pd catalyst. Lack of product in the control confirms that C-N bond formation is strictly transition-metal mediated and not a background S_NAr reaction.

Protocol C: In Vitro Cytotoxicity and Selectivity Profiling (MTT Assay)

Causality & Logic: To definitively prove that 4-chloro-7-azaindole metal complexes overcome acquired resistance, they must be tested in parallel against sensitive, resistant, and healthy cell lines[3][4].

  • Cell Seeding: Seed A2780cis (cisplatin-resistant ovarian cancer) and BALB/3T3 (normal fibroblasts) in 96-well plates at 5×10³ cells/well. Incubate for 24 hours at 37 °C.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of the 4-chloro-7-azaindole Pt(II) complex. Use cisplatin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

  • Validation Check (Self-Validating): Calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer). An SI > 2 validates the therapeutic window of the chloro-substituted complex, proving its superiority over the highly toxic cisplatin control[4].

References
  • Azaindoles: Suitable ligands of cytotoxic transition metal complexes - PubMed | nih.gov | 3

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - MDPI | mdpi.com | 4

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH | nih.gov | 2

  • Azaindoles in Medicinal Chemistry - PharmaBlock | pharmablock.com | 1

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - ACS Publications | acs.org | 5

Sources

Comparative

validation of a synthetic route to 4-substituted pyrrolo[2,3-b]pyridines

Title: Validation of a Synthetic Route to 4-Substituted Pyrrolo[2,3-b]pyridines: A Comparative Guide Introduction The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore, heavily utilized in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of a Synthetic Route to 4-Substituted Pyrrolo[2,3-b]pyridines: A Comparative Guide

Introduction The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and immunomodulators[1]. While functionalization at the C2 and C3 positions is readily achieved via direct electrophilic aromatic substitution (EAS) or directed lithiation, the C4 position remains notoriously recalcitrant. The electron-deficient nature of the pyridine ring deactivates the C4 and C6 positions toward electrophiles, necessitating strategic workarounds to access 4-substituted derivatives.

Methodology Comparison: Why Traditional Direct Functionalization Fails When evaluating routes to 4-substituted 7-azaindoles, researchers typically consider three primary pathways. As outlined in Table 1, direct C-H functionalization falls short for this specific regiochemistry, making semi-synthetic cross-coupling the superior "product" workflow.

Table 1: Strategic Comparison of C4-Functionalization Methods

MethodologyRegioselectivityOverall YieldKey Limitations / Advantages
De Novo Synthesis (e.g., Larock Heteroannulation)Absolute (determined by starting material)Low (<20% over 5 steps)Requires multi-step preparation of highly functionalized 2-amino-3-iodopyridines. Harsh conditions limit late-stage utility.
Ir-Catalyzed C-H Borylation Poor for C4 (Favors C3 or C5)<10% for C4Borylation predominantly occurs at C3 (when N-protected) or C5 (if C3 is blocked). Direct C4-borylation is sterically and electronically disfavored[2].
N-Oxide Activation & Pd-Coupling (Validated Route)High for C4 (>85% over C6)High (40-60% over 3 steps)Advantage: Utilizes cheap, commercially available 7-azaindole. Highly scalable and allows for divergent late-stage functionalization[3][4].

Mechanistic Causality: The Validated Workflow To bypass the limitations of direct EAS and C-H borylation, the validated workflow employs a three-step semi-synthetic route: N-oxidation, regioselective chlorination, and Pd-catalyzed cross-coupling.

  • N-Oxidation (Electronic Priming): Oxidation of the pyridine nitrogen with mCPBA or H₂O₂ yields 7-azaindole N-oxide[3]. This moiety acts as a dual-purpose director: it withdraws electron density to sensitize the ring to nucleophilic attack, while simultaneously coordinating the incoming phosphorylating agent (POCl₃) in the subsequent step.

  • Regioselective Chlorination (Reissert-Henze Reaction): The reaction of the N-oxide with POCl₃ generates a highly reactive N-O-POCl₂⁺ intermediate. The subsequent nucleophilic attack by chloride can occur at either C4 or C6. By utilizing a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in acetonitrile, the transition state leading to C4-chlorination is kinetically stabilized, suppressing the C6-chloro byproduct and yielding 4-chloro-7-azaindole[3].

  • Late-Stage Pd-Catalyzed Cross-Coupling: 4-Chloro-7-azaindoles are traditionally unreactive in Buchwald-Hartwig aminations due to the high activation energy required for oxidative addition into the electron-deficient C-Cl bond. However, employing Xantphos—a ligand with a wide bite angle (~108°)—accelerates the reductive elimination step, driving the catalytic cycle forward to yield C-N and C-O coupled products efficiently[4].

G A 7-Azaindole B 7-Azaindole N-oxide A->B mCPBA Oxidation C 4-Chloro-7-azaindole B->C POCl3, DIPEA Regioselective Chlorination D 4-Substituted 7-Azaindole C->D Pd(OAc)2, Xantphos Cross-Coupling

Figure 1: Three-step validated workflow for the C4-functionalization of 7-azaindole.

G N_oxide 7-Azaindole N-oxide Activated N-O-POCl2+ Intermediate N_oxide->Activated + POCl3 C4_attack Nucleophilic Attack at C4 (Kinetically Favored) Activated->C4_attack Cl- (DIPEA mediated) C6_attack Nucleophilic Attack at C6 (Sterically Accessible) Activated->C6_attack Cl- (Uncatalyzed) Product_C4 4-Chloro-7-azaindole (Major Product: >85%) C4_attack->Product_C4 - HOPOCl2 Product_C6 6-Chloro-7-azaindole (Minor Byproduct: <15%) C6_attack->Product_C6 - HOPOCl2

Figure 2: Mechanistic divergence in the Reissert-Henze chlorination of 7-azaindole N-oxide.

Experimental Protocols & Self-Validating Systems The following protocols have been optimized for reproducibility. Each step includes a "Validation Checkpoint" to ensure the integrity of the intermediate before proceeding.

Protocol 1: Synthesis of 7-Azaindole N-oxide

  • Reaction: Dissolve 7-azaindole (1.0 equiv) in THF (0.2 M). Cool to 0 °C. Add mCPBA (1.2 equiv, 77% max) portion-wise over 15 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Rf = 0.1 (10% MeOH/DCM) vs starting material Rf = 0.6.

    • LC-MS: Observe [M+H]⁺ at m/z 135.1.

    • ¹H NMR (DMSO-d6): The C6 proton shifts significantly downfield compared to the starting material due to the adjacent N-oxide dipole.

Protocol 2: Regioselective Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Reaction: Suspend 7-azaindole N-oxide (1.0 equiv) in anhydrous acetonitrile (0.5 M). Add DIPEA (1.5 equiv).

  • Activation: Dropwise add POCl₃ (2.0 equiv) at room temperature. Caution: Exothermic.

  • Heating: Heat the mixture to 80 °C for 6 hours.

  • Workup: Cool to room temperature and carefully pour into ice water. Neutralize to pH 7 with 2M NaOH. Extract with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint:

    • Regioselectivity: Typical C4:C6 ratio is >8:1.

    • LC-MS: Observe [M+H]⁺ at m/z 153.0 (with characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern).

    • ¹H NMR (CDCl₃): The disappearance of the C4-H doublet of doublets (typically ~7.9 ppm in the parent azaindole) confirms substitution at the C4 position. The remaining C5-H appears as a clean doublet.

Protocol 3: Pd-Catalyzed C-N Cross-Coupling (Synthesis of 4-Anilino-7-azaindole)

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-chloro-7-azaindole (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv)[4].

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Heating: Stir at 100 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography.

  • Validation Checkpoint:

    • LC-MS: Complete consumption of the m/z 153.0 starting material; appearance of the coupled product mass.

    • ¹H NMR: Appearance of the aniline aromatic protons and a broad singlet (~8.5 ppm) corresponding to the newly formed secondary amine N-H.

Table 2: Validation of Pd-Catalyzed C-N/C-O Coupling at C4 (Data adapted from Thutewohl et al.)[4]

NucleophileCatalyst SystemBaseSolventYield (%)
AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane82
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane75
PhenolPd(OAc)₂ / XantphosK₂CO₃Dioxane68
BenzylaminePd(OAc)₂ / BINAPNaOtBuToluene<10 (Decomp.)

Note: The choice of base is critical. Stronger bases like NaOtBu often lead to deprotonation of the azaindole N1 position, poisoning the catalyst or leading to insoluble polymeric byproducts. Cs₂CO₃ provides the optimal balance of basicity and solubility[4].

Conclusion While direct C-H functionalization methodologies continue to evolve, they currently lack the regiocontrol required for reliable C4-substitution of the 7-azaindole core[2]. The validated three-step sequence—N-oxidation, Reissert-Henze chlorination, and Xantphos-enabled Pd-coupling—remains the most robust, scalable, and self-validating platform for accessing these high-value medicinal chemistry building blocks[3][4].

References 1.[2] Roosen, P. C., et al. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4133–4145. URL: [Link] 2.[3] Preparation method for 4-substituted-7-azaindole. (2012). Chinese Patent No. CN102746295B. URL: 3.[1] Lin, X., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(12), 1005-1015. URL: [Link] 4.[4] Thutewohl, M., Schirok, H., Bennabi, S., & Figueroa-Pérez, S. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synthesis, 2006(04), 629-632. URL: [Link]

Validation

Technical Comparison Guide: SAR of 4-Substituted 7-Azaindoles in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive protein kinase inhibitors. The core's structural geometry allows the N7 atom and the N1-H group to form a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region [1].

While the hinge-binding interaction anchors the molecule, it is the C-4 position that dictates the compound's selectivity and overall potency. Because the C-4 substituent projects directly toward the gatekeeper residue and the pre-DFG (Asp-Phe-Gly) loop, structural modifications at this site allow medicinal chemists to exploit minor topological differences between homologous kinases. This guide objectively compares the structure-activity relationship (SAR) of 4-substituted 7-azaindoles across three distinct kinase targets—Cdc7, ROCK-I/II, and mTOR—and provides validated experimental workflows for their evaluation.

SAR_Logic N1 7-Azaindole Core N2 Hinge Region Binding (N7 & N1-H) N1->N2 Anchors via H-bonds N3 C-4 Substitution N1->N3 Functionalization N4 Gatekeeper / Pre-DFG Interaction N3->N4 Steric/Electronic Tuning N5 Solvent Exposed Region N3->N5 Solubilizing Groups

Fig 1. Mechanistic rationale for 4-substituted 7-azaindole SAR in kinase targeting.

Comparative Performance Analysis: Target-Specific SAR

To understand the causality behind experimental choices, we must analyze how specific C-4 substitutions impact binding thermodynamics across different kinase architectures.

A. Cdc7 Kinase: Exploiting the Pre-DFG Residue

Cdc7 is a critical serine/threonine kinase for DNA replication. SAR studies by Tong et al. demonstrated that the C-4 position of the 7-azaindole core interacts intimately with Val195 (the pre-DFG residue) and Met134 (the gatekeeper) [2].

  • SAR Causality: A chloro substitution at C-4 provides optimal van der Waals contacts with the hydrophobic pocket formed by Val195. Replacing the chloro group with a smaller hydrogen atom or a methyl group weakens these hydrophobic interactions, leading to a precipitous drop in biochemical potency. Conversely, replacing it with a fluorine atom compensates for the lost hydrophobic contact by enhancing the hydrogen-bonding network with Lys90.

B. ROCK-I/II Kinase: Driving Isoform Selectivity

Rho-associated protein kinases (ROCK) are targets for cardiovascular and neurodegenerative diseases. A major challenge is achieving selectivity over the closely related Protein Kinase A (PKA).

  • SAR Causality: Incorporating a 4-substituted 7-azaindole ring in place of an aminothiazole or pyridine core dramatically enhances ROCK potency [3]. The 7-azaindole nitrogen forms three critical hydrogen bonds (with Met156, Glu154, and Lys105). Appending solubilizing groups (e.g., piperazine) at the C-4 position projects the moiety into the solvent-exposed region, effectively clashing with the PKA binding pocket while being well-tolerated by ROCK-I, yielding >480-fold selectivity.

C. mTOR: Steric Tolerance in the ATP Pocket

The mammalian target of rapamycin (mTOR) is a master regulator of cell growth.

  • SAR Causality: Tsou et al. developed a series of 4-substituted-7-azaindoles bearing a ureidobenzofuranone moiety [4]. Molecular modeling revealed that the C-4 position in the mTOR active site is highly tolerant of bulky extensions. Substitutions here do not disrupt the primary hinge binding but allow the ureido tail to reach deeper into the ATP-binding cleft, establishing secondary hydrogen bonds that drive low-nanomolar cellular efficacy.

Quantitative Comparison Table
Kinase TargetBase ScaffoldOptimal C-4 SubstituentPrimary Interaction MechanismPotency (IC50 / Ki)Selectivity Profile
Cdc7 Azaindole-chloropyridineChloro (-Cl)Hydrophobic packing with Val195 (pre-DFG) & Met134IC50 < 5 nMHigh over CDK2
ROCK-I N-acylated azaindolePiperazine derivativesH-bonding network + Solvent region projectionKi < 1 nM>480-fold over PKA
mTOR Ureidobenzofuranone-azaindoleUreido-aryl groupsDeep ATP-cleft H-bondingIC50 < 10 nMSelective over PI3Kα

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the evaluation of 4-substituted 7-azaindoles must follow a self-validating experimental system. The workflow below details the synthesis of the core scaffold and its subsequent biochemical validation.

Workflow S1 1. Scaffold Synthesis (SNAr / Suzuki at C-4) S2 2. Biochemical Screening (TR-FRET / Radiometric) S1->S2 S3 3. Orthogonal Validation (Thermal Shift Assay) S2->S3 Active Hits (IC50 < 100nM) S4 4. Structural Biology (X-ray Co-crystallization) S3->S4 Validated Target Engagement

Fig 2. Self-validating workflow for evaluating 4-substituted 7-azaindole analogs.

Protocol A: Regioselective Synthesis of 4-Substituted 7-Azaindoles

Objective: To introduce diverse functional groups at the C-4 position using palladium-catalyzed cross-coupling.

  • N-Protection: Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C, stir for 30 mins, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq). Stir at room temperature for 2 hours. Quench with water and extract with EtOAc to yield the N-SEM protected intermediate.

    • Causality: The N1 proton is highly acidic and can poison the palladium catalyst or cause unwanted side reactions during cross-coupling. Protection is mandatory.

  • Suzuki-Miyaura Coupling: In a microwave vial, combine the protected 4-chloro-7-azaindole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Reaction: Heat the mixture under microwave irradiation at 120°C for 30 minutes.

  • Deprotection: Filter through Celite, concentrate, and treat the crude mixture with TFA/CH₂Cl₂ (1:1) for 2 hours at room temperature, followed by ethylenediamine to remove the SEM group. Purify via preparative HPLC.

Protocol B: Self-Validating TR-FRET Kinase Assay

Objective: To determine the IC50 of the synthesized analogs while ruling out assay artifacts.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., Cdc7/DBF4), ATP at its predetermined Km​ value, and a biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Running the assay at the ATP Km​ ensures that the calculated IC50 is a direct reflection of the inhibitor's Ki​ , allowing for accurate ATP-competitive SAR comparisons.

  • Compound Plating: Dispense the 4-substituted 7-azaindole analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Self-Validation Controls:

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition and validate the dynamic range.

    • Negative Control: DMSO vehicle to define 0% inhibition.

    • Artifact Control: An analog lacking the 7-azaindole nitrogen (e.g., an indole analog) to confirm that activity is driven by hinge binding and not non-specific aggregation.

  • Detection: After a 60-minute incubation at 25°C, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm) and fit the dose-response data to a 4-parameter logistic equation to derive the IC50.

Conclusion

The 7-azaindole scaffold remains a cornerstone of kinase inhibitor design. As demonstrated by comparative data across Cdc7, ROCK, and mTOR targets, the C-4 position serves as the primary vector for SAR optimization. By systematically substituting this position—guided by structural biology and validated through rigorous, internally controlled biochemical assays—researchers can fine-tune both the steric bulk and electronic properties required to achieve single-digit nanomolar potency and exquisite kinase selectivity.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin.
  • Tong, Y., et al. (2013). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters.
  • ROCK inhibitor: Focus on recent updates. (2023). Acta Pharmaceutica Sinica B.
  • Tsou, H. R., et al. (2010). 4-Substituted-7-azaindoles bearing a ureidobenzofuranone moiety as potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters.
Comparative

evaluating the metabolic stability of 4-chloro-7-azaindole derivatives

An in-depth evaluation of pharmacokinetic (PK) profiles is a critical juncture in modern drug discovery. The bioisosteric replacement of traditional heterocyclic scaffolds is a proven strategy to overcome poor ADME (Abso...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pharmacokinetic (PK) profiles is a critical juncture in modern drug discovery. The bioisosteric replacement of traditional heterocyclic scaffolds is a proven strategy to overcome poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While the indole ring is a privileged structure for target binding—particularly in the hinge region of kinases—it frequently suffers from rapid oxidative metabolism.

Transitioning to a 7-azaindole core, and subsequently functionalizing it to a 4-chloro-7-azaindole derivative, represents a sophisticated chemical evolution. This modification is designed to enhance metabolic stability while retaining or improving target affinity, a tactic successfully employed in the development of advanced kinase and ATR inhibitors1[1]. This guide provides a rigorous, data-driven comparison of these scaffolds, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately quantify their metabolic fate.

Mechanistic Rationale: The Causality of Stability

Understanding why the stepwise modification from an indole to a 4-chloro-7-azaindole dramatically alters clearance rates requires an analysis of molecular orbital theory and steric shielding.

  • The Nitrogen Effect (Indole vs. 7-Azaindole): The primary metabolic vulnerability of indole compounds is rapid oxidation by Cytochrome P450 (CYP450) enzymes 2[2]. By introducing a nitrogen atom at the 7-position, the electron density of the fused ring system is significantly reduced. This electron-withdrawing effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the aromatic system fundamentally less susceptible to electrophilic attack by the highly reactive iron-oxo species in the CYP450 active site2[2].

  • The Halogen Shield (7-Azaindole vs. 4-Chloro-7-Azaindole): While the 7-azaindole core resists general ring oxidation, specific positions can still act as metabolic soft spots depending on the molecule's orientation within the enzyme's binding pocket. The C-4 position is frequently exposed. Substituting the C-4 hydrogen with a chlorine atom provides critical steric shielding, directly blocking hydroxylation at this site3[3]. Furthermore, the chloro group serves as a versatile synthetic vector for late-stage functionalization (e.g., Suzuki cross-couplings or cyanation) without compromising the enhanced metabolic shield4[4].

G Indole Indole Scaffold High CYP450 Oxidation Risk (Rapid Clearance) Azaindole 7-Azaindole Core Reduced Electron Density (Improved CYP Stability) Indole->Azaindole Bioisosteric N-substitution (Lowers HOMO energy) ChloroAzaindole 4-Chloro-7-Azaindole Blocked C-4 Hotspot & Steric Shielding Azaindole->ChloroAzaindole Halogenation at C-4 (Blocks specific oxidation)

Structural evolution from indole to 4-chloro-7-azaindole enhancing metabolic stability.

Comparative Data Analysis

To objectively evaluate the performance of these scaffolds, we compare their in vitro metabolic stability profiles using Human Liver Microsomes (HLM). The data below synthesizes observed trends across multiple drug discovery programs, highlighting the superior half-life ( t1/2​ ) and reduced intrinsic clearance ( CLint​ ) of the 4-chloro-7-azaindole derivatives5[5],4[4].

Scaffold CoreRepresentative ApplicationHLM Half-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolic Vulnerability
Indole Early Kinase Inhibitor Analogs< 15 min> 150 µL/min/mgRapid CYP450-mediated ring oxidation.
7-Azaindole Vemurafenib Precursors38 - 100 min15 - 50 µL/min/mgReduced ring oxidation; susceptible to C-4/C-6 hydroxylation.
4-Chloro-7-Azaindole Advanced Kinase/ATR Inhibitors> 120 min< 12 µL/min/mgBlocked C-4 oxidation; highly stable profile.

Experimental Methodology: Self-Validating HLM Assay

To generate trustworthy metabolic stability data, the experimental protocol must be designed as a self-validating system. This means incorporating internal controls that actively prove the assay's integrity during every run, rather than relying solely on historical validation.

Workflow Prep 1. Compound & HLM Prep (1 µM Cpd, 0.5 mg/mL Protein) NADPH 2. NADPH Addition (Initiates CYP450 Reaction) Prep->NADPH Incubate 3. Time-Course Incubation (0, 5, 15, 30, 45, 60 min) NADPH->Incubate Quench 4. Quench with Acetonitrile (Precipitates Proteins) Incubate->Quench LCMS 5. LC-MS/MS Analysis (Quantify Remaining Cpd) Quench->LCMS Data 6. Calculate CL_int & t_1/2 LCMS->Data

Step-by-step workflow for evaluating metabolic stability via human liver microsomes.

Protocol Steps & Causal Explanations:

1. Reagent Preparation & Control Setup

  • Action: Prepare Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Prepare two parallel incubations for the test compound: one with the NADPH regenerating system (active metabolism) and a Minus-NADPH control. Include Verapamil as a high-clearance positive control.

  • Why: The Minus-NADPH control is non-negotiable; it differentiates true CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation. The positive control validates that the microsomal batch is active and capable of metabolizing known substrates.

2. Compound Spiking

  • Action: Spike the 4-chloro-7-azaindole derivative to a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) strictly below 0.1% (v/v).

  • Why: To ensure the reaction follows first-order kinetics, the substrate concentration must be significantly lower than the Michaelis-Menten constant ( Km​ ). Exceeding 0.1% DMSO can actively inhibit certain CYP isoforms, artificially inflating the apparent metabolic stability.

3. Reaction Initiation & Time-Course Sampling

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Withdraw 50 µL aliquots at precisely 0, 5, 15, 30, 45, and 60 minutes.

  • Why: Capturing the linear portion of the depletion curve is critical for accurate half-life calculation.

4. Quenching & Protein Precipitation

  • Action: Dispense the 50 µL aliquot directly into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Why: Immediate cessation of enzymatic activity is required to lock the time-point concentration. The organic solvent instantly denatures the CYP enzymes, while the IS corrects for any matrix effects or volumetric errors during subsequent LC-MS/MS ionization.

5. Centrifugation & LC-MS/MS Quantification

  • Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Monitor the precursor-to-product ion transitions specific to the 4-chloro-7-azaindole derivative.

  • Why: Removing precipitated proteins prevents LC column clogging and ion suppression, ensuring high-fidelity quantitative readouts.

6. Data Processing & Pharmacokinetic Extrapolation

  • Action: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k . Calculate Intrinsic Clearance: CLint​=(k×V)/protein concentration , where V is the incubation volume.

  • Why: Raw peak areas hold no comparative value until converted into translatable PK parameters that can predict in vivo hepatic clearance.

Conclusion

The strategic incorporation of the 4-chloro-7-azaindole scaffold represents a masterclass in structure-property optimization. By systematically addressing the electronic and steric vulnerabilities of traditional indole and basic azaindole cores, medicinal chemists can profoundly extend the metabolic half-life of drug candidates3[3]. When evaluated through rigorous, self-validating HLM assays, these derivatives consistently demonstrate the low intrinsic clearance required for once-daily oral dosing regimens, making them indispensable building blocks in modern targeted therapies.

References

  • National Center for Biotechnology Information (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from:[Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from:[Link]

  • American Chemical Society (ACS). Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500). Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, I frequently consult on the integration of highly reactive heterocyclic building blocks into drug discovery pipelines. 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS: 1354454-95-7), a pa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive heterocyclic building blocks into drug discovery pipelines. 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS: 1354454-95-7), a partially saturated 7-azaindole derivative, is prized for its utility in synthesizing kinase inhibitors and protein degraders. However, its chemical structure demands rigorous operational discipline.

This guide provides a self-validating system of protocols, ensuring that your laboratory's handling, personal protective equipment (PPE), and disposal plans are grounded in mechanistic chemical safety.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The compound presents a molecular weight of 154.60 g/mol and is typically encountered as a fine crystalline powder [1].

  • Electrophilic Reactivity: The chlorine atom at the C4 position significantly withdraws electron density from the pyridine ring. While this activates the molecule for Nucleophilic Aromatic Substitution (SNAr) in your syntheses, it also means the compound can readily react with nucleophilic residues (e.g., thiols in cysteine) on epidermal proteins. This covalent modification is the primary mechanism behind its Category 2 Skin Irritation and potential sensitization [2].

  • Membrane Permeability: The lipophilic nature of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core allows fine dust particles to efficiently cross the stratum corneum (dermal layer) and the corneal epithelium, leading to Category 2A Serious Eye Irritation and classifying it under Acute Toxicity 4 (Harmful if swallowed, inhaled, or in contact with skin) [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for halogenated pyridines due to their specific permeation kinetics. The following matrix summarizes the required quantitative and qualitative PPE data, optimized for both primary defense and breakthrough prevention [4].

PPE CategorySpecificationMechanistic JustificationReplacement Frequency
Hand Protection (Primary) Nitrile gloves (minimum 5 mil thickness)Provides baseline resistance against halogenated azaindoles.Every 15–30 minutes of active handling, or immediately upon visible contamination.
Hand Protection (Critical) Silver Shield® (EVOH/PE) or Viton® glovesRequired for major spill cleanup; highly resistant to chlorinated organics and solvent carriers.Single-use only; discard immediately after spill response.
Eye Protection Z87.1 Chemical Splash GogglesProtects against Category 2A eye damage from airborne crystalline aerosols. Safety glasses are insufficient.N/A (Decontaminate with soap and water after use).
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned)Prevents dermal exposure to lipophilic dust settling on clothing.Wash weekly; immediately isolate if contaminated.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine powder (Acute Tox 4) during weighing outside a closed system.Replace if breathing resistance increases or if soiled.
Operational Workflow & Handling Protocol

Every step in the handling process must minimize aerosolization and moisture exposure. The compound must be stored under an inert atmosphere at 2-8°C or -20°C to prevent degradation .

  • Step 1: Thermal Equilibration. Before opening, remove the sealed vial from cold storage and place it in a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation, which can hydrolyze the chlorinated position over time and degrade the reagent.

  • Step 2: Environmental Control. Conduct all transfers inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Lay down anti-static weighing paper.

  • Step 3: Static Mitigation. Halogenated heterocyclic powders are highly prone to static cling. Pass an anti-static zero-stat gun over the spatula and weighing boat before transfer.

    • Causality: This neutralizes surface charges, preventing the fine powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Step 4: Transfer and Weighing. Weigh the required mass into a tared vial and immediately seal it with a PTFE-lined septum cap. Purge the source vial with dry Argon or Nitrogen gas before returning it to cold storage.

  • Step 5: Decontamination. Wipe down the spatula and balance pan with a solvent capable of solubilizing the compound (e.g., isopropanol), followed by a secondary wipe with a mild detergent solution to remove residual organics.

Spill Response & Decontamination Logic

A spill of a highly reactive halogenated pyridine requires an immediate, structured response to prevent cross-contamination.

SpillResponse Start Spill Detected: 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine Assess Assess Spill Volume & Dispersion Start->Assess Minor Minor Spill (< 50 mg, localized) Assess->Minor Major Major Spill (> 50 mg or highly dispersed) Assess->Major PPE Verify PPE (Nitrile, Goggles, Lab Coat) Minor->PPE Evacuate Evacuate Area & Secure Perimeter Major->Evacuate Contain Contain & Absorb (Use damp inert absorbent) PPE->Contain Dispose Transfer to Halogenated Solid Waste Contain->Dispose EHS Contact EHS Emergency Response Evacuate->EHS

Spill response decision tree for 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine.

Minor Spill Cleanup Methodology (< 50 mg):

  • Suppress Dust: Do not sweep the dry powder. Lightly mist the spill area with water or cover it with a damp inert absorbent (e.g., sand or vermiculite) to suppress aerosolization.

  • Collection: Use a non-sparking, disposable scoop to collect the wetted powder and absorbent.

  • Chemical Quenching: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution or a strong laboratory detergent.

    • Causality: The alkaline oxidative environment helps degrade residual active compound, rendering the surface safe for subsequent experiments.

  • Rinse: Perform a final wipe with deionized water.

Waste Disposal Plan

Improper disposal of halogenated compounds can lead to severe environmental toxicity and regulatory fines.

  • Waste Categorization: This compound must be strictly classified as Halogenated Organic Solid Waste [5].

  • Segregation Logic: Never mix halogenated waste with non-halogenated streams.

    • Causality: During downstream waste processing, halogenated organics require specialized high-temperature incineration (typically >1100°C) with rapid quenching to prevent the thermodynamic formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans.

  • Storage: Collect all contaminated consumables (weighing paper, gloves, absorbent) in a heavy-duty, sealable High-Density Polyethylene (HDPE) container. Label explicitly: "Hazardous Waste - Halogenated Organic Solid (Contains 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine)".

References
  • Title: 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.